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  • Product: 4-(Ethylcarbamoyl)benzoic acid
  • CAS: 167627-38-5

Core Science & Biosynthesis

Foundational

thermodynamic stability of 4-(Ethylcarbamoyl)benzoic acid at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Ethylcarbamoyl)benzoic Acid at Room Temperature For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Ethylcarbamoyl)benzoic Acid at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A molecule's ability to resist degradation under various environmental conditions dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy for the patient.[1][2] This guide provides a comprehensive framework for evaluating the . As a molecule possessing both an amide and a carboxylic acid moiety, it presents a unique set of potential degradation pathways that warrant a thorough investigation. This document is structured to not only provide step-by-step protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, empowering researchers to generate a robust and defensible stability profile.

Physicochemical Characterization of 4-(Ethylcarbamoyl)benzoic Acid: The Foundation of Stability Assessment

Property4-Ethylbenzoic acid (Reference)4-(Ethylcarbamoyl)benzoic acid (To be Determined)Experimental Protocol
Molecular Formula C9H10O2[3]C10H11NO3Mass Spectrometry
Molecular Weight 150.17 g/mol [3]193.20 g/mol Mass Spectrometry
Appearance Off-white solid[4]To be determinedVisual Inspection
Melting Point 112-113 °CTo be determinedCapillary Melting Point Method[5]
pKa 4.25 (Predicted)[6]To be determinedPotentiometric Titration
Aqueous Solubility 0.73 g/L (Predicted)[6]To be determinedShake-Flask Method[5]
LogP 2.77 (Predicted)[6]To be determinedHPLC-based method
Experimental Protocols for Physicochemical Characterization
1.1. Determination of Melting Point (Capillary Method)

The melting point provides an indication of purity and the energy required to disrupt the crystal lattice.

  • Sample Preparation: A small amount of finely powdered, dry 4-(Ethylcarbamoyl)benzoic acid is packed into a capillary tube.[5]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.[5] A narrow melting range is indicative of high purity.

1.2. Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is a critical parameter that influences bioavailability and formulation design.

  • Equilibration: An excess amount of 4-(Ethylcarbamoyl)benzoic acid is added to a known volume of purified water in a sealed container and agitated at a constant temperature (25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

Long-Term Stability Assessment at Room Temperature: Simulating Real-World Storage

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[7] These studies are essential for determining the retest period or shelf life and recommended storage conditions.

ICH-Guided Protocol for Long-Term Stability Testing

The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing.[7][8]

  • Storage Condition: 25 °C ± 2 °C / 60% RH ± 5% RH (for Climate Zones I and II)[8]

  • Study Duration: A minimum of 12 months is typically required for registration, with data often extending to 24 months or longer.[7]

  • Testing Frequency: For a 12-month study, testing should be performed at 0, 3, 6, 9, and 12 months. For longer studies, testing is typically done every 6 months during the second year and annually thereafter.[8]

  • Batches: A minimum of three primary batches of the API should be evaluated.[9]

Step-by-Step Experimental Workflow
  • Sample Preparation and Storage:

    • Place a sufficient quantity of 4-(Ethylcarbamoyl)benzoic acid from at least three representative batches into containers that are inert and mimic the proposed commercial packaging.

    • Store the containers in a calibrated stability chamber maintained at 25 °C / 60% RH.

  • Time-Point Analysis:

    • At each scheduled time point, withdraw samples for analysis.

    • Analyze the samples for appearance, assay (potency), degradation products, and any other critical quality attributes.

  • Analytical Methodology:

    • A stability-indicating analytical method, typically HPLC, must be used.[10] This method must be validated to accurately separate and quantify 4-(Ethylcarbamoyl)benzoic acid from its potential degradation products.[11]

Forced Degradation Studies: Unveiling Potential Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than those used in accelerated stability studies. The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[2] The goal is to achieve 5-20% degradation of the API to ensure that a sufficient amount of degradation products are formed for detection and characterization.

Rationale for Stress Conditions

Given the structure of 4-(Ethylcarbamoyl)benzoic acid, with its amide and carboxylic acid functional groups, the following stress conditions are recommended:

  • Acid Hydrolysis: To challenge the amide linkage, which is susceptible to hydrolysis.[12][13]

  • Base Hydrolysis: To assess the stability of the amide bond under basic conditions.[12][13]

  • Oxidation: To evaluate the molecule's susceptibility to oxidative degradation.

  • Photostability: To determine if the molecule is light-sensitive.

  • Thermal Stress: To investigate the impact of elevated temperatures on stability.

Experimental Protocols for Forced Degradation
3.2.1. Acid and Base Hydrolysis
  • Sample Preparation: Prepare solutions of 4-(Ethylcarbamoyl)benzoic acid in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60 °C) and monitor over several time points (e.g., 2, 4, 8, 24 hours).

  • Quenching and Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC to quantify the remaining parent compound and the formation of degradation products.[12]

3.2.2. Oxidative Degradation
  • Sample Preparation: Prepare a solution of 4-(Ethylcarbamoyl)benzoic acid in a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature and monitor at various time intervals.

  • Analysis: Analyze the samples by HPLC.

3.2.3. Photostability
  • Sample Preparation: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

  • Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Analysis: After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

3.2.4. Thermal Degradation
  • Sample Preparation: Store the solid API in a controlled oven at an elevated temperature (e.g., 80 °C).

  • Time Points: Sample and analyze at various time points.

  • Analysis: Analyze the samples for any degradation using HPLC.

Visualization of the Stability Assessment Workflow

Stability_Workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Analytical & Data Interpretation PhysChem Physicochemical Profiling (Melting Point, pKa, Solubility) LongTerm Long-Term Stability (25°C/60% RH) PhysChem->LongTerm ForcedDeg Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) PhysChem->ForcedDeg Analytical Stability-Indicating HPLC Method (Development & Validation) LongTerm->Analytical ForcedDeg->Analytical Data Data Analysis & Reporting (Degradation Profile, Stability Profile) Analytical->Data

Caption: Workflow for assessing the thermodynamic stability of 4-(Ethylcarbamoyl)benzoic acid.

The Role of Analytical Methodology: A Stability-Indicating Approach

A robust stability-indicating analytical method is the linchpin of any stability study. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[11]

Development and Validation of an HPLC Method
  • Column and Mobile Phase Selection: A reversed-phase C18 column is a common starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), should be optimized to achieve good separation between the parent peak and all degradation product peaks.

  • Detector: A UV detector is generally suitable for aromatic compounds like 4-(Ethylcarbamoyl)benzoic acid. A photodiode array (PDA) detector is advantageous as it can provide spectral information to assess peak purity.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, and robustness.

Identification of Degradation Products

Forced degradation samples are invaluable for this purpose. When significant degradation products are observed in the HPLC chromatograms, their structures should be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this, providing molecular weight and fragmentation data that can be used to identify the unknown peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for definitive structural confirmation of isolated degradation products.[11]

Interpretation of Stability Data and Establishing a Stability Profile

The culmination of these studies is the establishment of a comprehensive stability profile for 4-(Ethylcarbamoyl)benzoic acid.

  • Long-Term Stability Data: This data will be used to propose a retest period for the API, which is the period during which the API is expected to remain within its specified quality limits when stored under the defined conditions.[9]

  • Forced Degradation Data: This information provides insight into the intrinsic stability of the molecule and helps in identifying potential degradation pathways. For instance, if significant degradation is observed under acidic or basic conditions, it would suggest that the amide bond is the primary liability. This knowledge is crucial for developing a stable formulation and for defining appropriate packaging and storage instructions.

By systematically executing the protocols outlined in this guide, researchers and drug development professionals can generate a thorough and scientifically sound understanding of the , a critical step in its journey from a promising molecule to a potential therapeutic agent.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review.
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • ICH Stability Testing for Pharmaceuticals and Biologics. (n.d.). Pacific BioLabs.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2010, February 2). ICH.
  • Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.
  • Q1E Evaluation for Stability D
  • Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. (n.d.). ICH.
  • Stability of Amide Bonds: A Comparative Guide for Researchers. (2025, December). BenchChem.
  • UNIT -V: Carboxylic Acids-Qualitative Tests for Carboxylic acids, Amide and Ester. (2025, March 9).
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Physicochemical characteristics of 4-Acetylbenzoic acid. (n.d.). BenchChem.
  • 4-Ethylbenzoic acid. (n.d.). Sigma-Aldrich.
  • 4-Ethylbenzoic acid (FDB022844). (2011, September 21). FooDB.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • 4-Ethylbenzoic acid. (n.d.). Chem-Impex.
  • 4-Ethylbenzoic acid. (n.d.). NIST WebBook.

Sources

Exploratory

The Discovery, Structural Logic, and Historical Synthesis Pathways of 4-(Ethylcarbamoyl)benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide Executive Summary In the landscape of modern medicinal chemistry, the transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Synthesis Guide

Executive Summary

In the landscape of modern medicinal chemistry, the transition from simple aromatic building blocks to highly functionalized, vector-specific intermediates has driven the discovery of next-generation targeted therapies. 4-(Ethylcarbamoyl)benzoic acid (4-ECBA) , along with its halogenated derivatives (such as 2,6-dichloro-4-(ethylcarbamoyl)benzoic acid), represents a critical class of unsymmetrical terephthalic acid mono-amides.

Historically, this molecule transitioned from a niche polymer intermediate to a highly sought-after pharmacophore building block in the early 2010s. Its structural architecture—featuring a versatile carboxylic acid handle and a sterically tuned ethylcarbamoyl group—proved essential in the synthesis of highly selective Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors . This whitepaper details the structural rationale, historical synthesis pathways, and self-validating experimental protocols for 4-ECBA.

Structural Significance and Chemical Properties

The molecular design of 4-ECBA is governed by strict electronic and steric parameters. In kinase inhibitor design, the ethylcarbamoyl moiety serves a dual purpose:

  • Hydrogen Bonding Vector: The amide nitrogen acts as a potent hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor, allowing for critical interactions with the hinge region of the kinase ATP-binding pocket .

  • Steric Tuning: The ethyl aliphatic chain provides precise lipophilic bulk. When the benzoic acid core is further substituted (e.g., with ortho-chloro groups), steric hindrance forces the ethylcarbamoyl group out of the aromatic plane, locking the molecule into a bioactive conformation that enhances TYK2 selectivity over JAK2/JAK3.

Quantitative Physicochemical Data

Table 1: Comparative physicochemical properties of 4-ECBA and its primary bioactive derivative.

Property4-(Ethylcarbamoyl)benzoic Acid2,6-Dichloro-4-(ethylcarbamoyl)benzoic Acid
Molecular Formula C₁₀H₁₁NO₃C₁₀H₉Cl₂NO₃
Molecular Weight 193.20 g/mol 262.09 g/mol
H-Bond Donors 22
H-Bond Acceptors 33
TPSA 66.4 Ų66.4 Ų
LogP (Predicted) 1.252.68
Primary Application General scaffold synthesisTYK2/JAK kinase inhibitors

Historical Synthesis Pathways

The historical challenge in synthesizing 4-ECBA lies in the chemoselective mono-amidation of a symmetric dicarboxylic acid (terephthalic acid). Direct amidation often leads to an inseparable mixture of unreacted starting material, mono-amide, and diamide. To bypass this, historical pathways utilized monomethyl terephthalate as the starting material, leveraging the differential reactivity between a carboxylic acid and a methyl ester.

Synthesis A Monomethyl terephthalate B 4-(Methoxycarbonyl) benzoyl chloride A->B SOCl2, DMF (cat.) C Methyl 4-(ethylcarbamoyl) benzoate B->C EtNH2, TEA, DCM D 4-(Ethylcarbamoyl) benzoic acid C->D LiOH, THF/H2O, then HCl

Fig 1: Stepwise historical synthesis pathway of 4-(Ethylcarbamoyl)benzoic acid.

Experimental Protocols: A Self-Validating System

As an application scientist, it is critical to understand not just what to do, but why each step is performed. The following protocol outlines the chemoselective synthesis of 4-ECBA, embedding causality and self-validation at every phase.

Phase 1: Activation of Monomethyl Terephthalate
  • Charge : To a flame-dried, 250 mL round-bottom flask under N₂ atmosphere, add monomethyl terephthalate (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Catalysis : Add 2 drops of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF reacts with thionyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This dramatically accelerates the conversion of the carboxylic acid to the acyl chloride, preventing the need for prolonged heating that could degrade the ester moiety.

  • Reagent Addition : Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Reaction & Validation : Heat the mixture to reflux for 2-3 hours until gas evolution (SO₂, HCl) ceases.

    • Self-Validation: Quench a 10 µL aliquot in methanol and analyze via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material and the formation of the methyl diester (from the quenched acyl chloride) confirms reaction completion.

  • Concentration : Evaporate the solvent and excess SOCl₂ under reduced pressure to yield crude 4-(methoxycarbonyl)benzoyl chloride.

Phase 2: Chemoselective Amidation
  • Amine Coupling : Dissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool to 0 °C.

  • Addition : Add triethylamine (TEA, 2.0 eq) followed by a slow addition of ethylamine (2.0 M in THF, 1.1 eq).

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of ethylamine, ensuring the nucleophile remains active and the reaction proceeds at a high rate without requiring excess ethylamine.

  • Workup : Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield methyl 4-(ethylcarbamoyl)benzoate.

Phase 3: Saponification
  • Hydrolysis : Dissolve the ester in a 3:1 mixture of THF and H₂O. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

    • Causality: LiOH is strictly preferred over NaOH or KOH. The lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxide ion under much milder conditions. This chemoselectivity prevents the unwanted cleavage of the newly formed ethyl amide bond.

  • Acidification & Isolation : Stir at room temperature for 4 hours. Remove THF under reduced pressure, dilute with water, and carefully acidify the aqueous layer to pH 2 using 1M HCl.

  • Validation : Filter the resulting white precipitate, wash with cold water, and dry under vacuum. Confirm the structure via ¹H NMR (DMSO-d₆), ensuring the presence of the carboxylic acid proton (~13.0 ppm) and the amide NH triplet (~8.5 ppm).

Application in Drug Discovery: JAK/TYK2 Inhibition

The ultimate utility of 4-ECBA lies in its application as a terminal capping group in complex heterocyclic kinase inhibitors. In the treatment of autoimmune disorders like psoriasis and rheumatoid arthritis , modulating the IL-12 and IL-23 pathways via TYK2 inhibition is a proven clinical strategy.

During drug assembly, the carboxylic acid of 4-ECBA is activated (typically using HATU/DIPEA) and coupled with a complex heterocyclic amine (e.g., pyrrolo[3,2-c]pyridine derivatives). The resulting molecule leverages the ethylcarbamoyl group to anchor itself within the kinase domain.

Mechanism A 4-(Ethylcarbamoyl) benzoic acid B Amide Coupling (HATU, DIPEA) A->B C Kinase Inhibitor Scaffold B->C Heterocyclic Amine D TYK2 / JAK Inhibition C->D ATP-pocket binding

Fig 2: Application of 4-ECBA in the synthesis of JAK/TYK2 kinase inhibitors.

References

  • Jubilant Biosys Ltd. (2012). Heterocyclic compounds as protein kinase inhibitors (Patent No. WO2012160464A1). World Intellectual Property Organization.
  • Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural Mechanism for STI-571 Inhibition of Abelson Tyrosine Kinase. Science, 289(5486), 1938-1942. URL:[Link]

  • Krueger, J. G., Langley, R. G., Leonardi, C., Yeilding, N., Guzzo, C., Wang, Y., ... & Gottlieb, A. B. (2007). A Human Interleukin-12/23 Monoclonal Antibody for the Treatment of Psoriasis. New England Journal of Medicine, 356(4), 380-392. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-(Ethylcarbamoyl)benzoic Acid

Introduction and Strategic Context In modern drug discovery, functionalized benzoic acids serve as critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). Specifically, 4-(ethylcarbamo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

In modern drug discovery, functionalized benzoic acids serve as critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs). Specifically, 4-(ethylcarbamoyl)benzoic acid and its halogenated derivatives (e.g., 2,6-dichloro-4-(ethylcarbamoyl)benzoic acid) are frequently utilized in the development of potent protein kinase inhibitors[1]. These inhibitors are heavily investigated for targeting the Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) pathways, which play pivotal roles in autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease[1].

This application note details a robust, two-step synthetic protocol for 4-(ethylcarbamoyl)benzoic acid. By utilizing a mono-ester protection strategy, this method prevents the formation of undesirable diamide byproducts, ensuring high yield and purity suitable for downstream kinase inhibitor library synthesis.

Mechanistic Rationale & Experimental Design

Direct amidation of terephthalic acid with ethylamine is notoriously unselective and typically results in a statistical mixture of mono-amide, di-amide, and unreacted starting material. To establish a self-validating and highly controlled system, this protocol employs 4-(methoxycarbonyl)benzoic acid (mono-methyl terephthalate) as the starting material.

  • Phase 1: Amide Coupling. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is chosen over standard EDC/HOBt due to its superior efficiency in forming the active ester intermediate, driving the reaction to completion rapidly even with volatile aliphatic amines like ethylamine. N,N-Diisopropylethylamine (DIPEA) acts as the non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt.

  • Phase 2: Saponification. The methyl ester intermediate is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system. THF ensures the organic ester remains in solution, while water solubilizes the inorganic base. Subsequent acidification with HCl protonates the carboxylate, driving the precipitation of the highly crystalline final product.

Synthetic Workflow

G SM 4-(Methoxycarbonyl) benzoic acid Step1 Amide Coupling Ethylamine, HATU, DIPEA SM->Step1 Int Methyl 4-(ethylcarbamoyl) benzoate Step1->Int Step2 Saponification LiOH, THF/H2O Int->Step2 Step3 Acidification HCl (aq) Step2->Step3 Prod 4-(Ethylcarbamoyl) benzoic acid Step3->Prod

Synthesis workflow for 4-(Ethylcarbamoyl)benzoic acid.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-(Methoxycarbonyl)benzoic acid 180.161.01.80 gStarting Material
Ethylamine (2.0 M in THF)45.081.57.50 mLAmine Nucleophile
HATU 380.231.24.56 gCoupling Reagent
DIPEA 129.243.05.23 mLNon-nucleophilic Base
DMF 73.09N/A20.0 mLSolvent (Phase 1)
LiOH·H₂O 41.963.01.26 gHydrolysis Base
THF / H₂O (1:1 v/v)N/AN/A30.0 mLSolvent (Phase 2)
HCl (1.0 M aqueous)36.46Excess~40.0 mLAcidifying Agent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Methyl 4-(ethylcarbamoyl)benzoate
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 4-(methoxycarbonyl)benzoic acid (1.80 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL). Stir until fully dissolved.

  • Activation: Add DIPEA (5.23 mL, 30.0 mmol) to the solution, followed by HATU (4.56 g, 12.0 mmol). Stir the reaction mixture at room temperature (20-25 °C) for 15 minutes to allow for the complete formation of the active HOAt ester. Note: A slight color change to pale yellow is normal during activation.

  • Amidation: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the ethylamine solution (7.50 mL of a 2.0 M solution in THF, 15.0 mmol) dropwise over 5 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor reaction completion via LC-MS or TLC (EtOAc/Hexanes 1:1).

  • Workup: Quench the reaction by pouring it into 100 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine (50 mL).

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate methyl ester as an off-white solid. Proceed to Phase 2 without further purification.

Phase 2: Saponification to 4-(Ethylcarbamoyl)benzoic Acid
  • Dissolution: Dissolve the crude methyl 4-(ethylcarbamoyl)benzoate from Phase 1 in 15 mL of Tetrahydrofuran (THF) in a 100 mL round-bottom flask.

  • Hydrolysis: Dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in 15 mL of deionized water. Add this aqueous solution to the THF mixture. Stir vigorously at room temperature for 12 hours.

  • Solvent Removal: Once LC-MS confirms the complete disappearance of the methyl ester, concentrate the mixture under reduced pressure to remove the volatile THF (do not evaporate to dryness; leave the aqueous layer).

  • Acidification & Precipitation: Cool the remaining aqueous solution to 0 °C. Slowly add 1.0 M aqueous HCl dropwise under continuous stirring until the pH reaches 2-3. A thick white precipitate will form as the free carboxylic acid crashes out of the solution.

  • Isolation: Stir the suspension for an additional 30 minutes at 0 °C to ensure complete crystallization. Vacuum filter the solid using a Büchner funnel, washing the filter cake with ice-cold water (2 × 15 mL).

  • Drying: Dry the obtained solid under high vacuum at 45 °C for 24 hours to yield pure 4-(ethylcarbamoyl)benzoic acid.

References

  • Title: Heterocyclic compounds as protein kinase inhibitors (WO2012160464A1)

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 4-(Ethylcarbamoyl)benzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note Introduction and Chemical Rationale 4-(Ethylcarbamoyl)benzoic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Introduction and Chemical Rationale

4-(Ethylcarbamoyl)benzoic acid is a functionalized benzoic acid derivative featuring an ethyl-substituted amide (carbamoyl) group para to a carboxylic acid moiety. Accurate quantification of this compound is critical during API synthesis, formulation development, and stability testing.

Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties. The carboxylic acid group has an estimated pKa​ of approximately 4.2. If the mobile phase pH is near this pKa​ , the analyte will exist in a state of partial ionization, leading to split peaks, poor retention, and severe peak tailing.

The Causality of Method Choices:

  • Mobile Phase pH: To ensure a self-validating and reproducible system, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa​ (target pH ~2.5). This fully protonates the carboxylic acid, rendering the molecule neutral and maximizing its hydrophobic interaction with the reversed-phase stationary phase.

  • Stationary Phase: A highly end-capped C18 column is selected to prevent secondary interactions between the analyte and unreacted silanol groups, which would otherwise cause peak tailing.

  • Detection: The conjugated aromatic ring and the amide chromophore provide strong UV absorbance. A detection wavelength of 240 nm offers an optimal balance between sensitivity and baseline stability, avoiding the high background noise typical of lower wavelengths (e.g., 210 nm).

Method Development Workflow

The following diagram illustrates the logical progression of the method development process, ensuring all physicochemical variables are systematically addressed.

HPLC_Workflow A 1. Analyte Profiling 4-(Ethylcarbamoyl)benzoic acid pKa ~4.2 B 2. Mobile Phase Selection Acidic Buffer (pH 2.5) to suppress ionization A->B C 3. Stationary Phase C18 (End-capped) for optimal retention B->C D 4. Detector Optimization UV at 240 nm (Benzamide chromophore) C->D E 5. Method Validation Per ICH Q2(R1) Guidelines D->E

HPLC method development workflow for 4-(Ethylcarbamoyl)benzoic acid.

Experimental Protocol

This protocol is designed to comply with the general principles outlined in USP <621> Chromatography[1].

Reagents and Materials
  • Analyte: 4-(Ethylcarbamoyl)benzoic acid reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water.

  • Modifiers: Formic acid (FA) or Phosphoric acid (HPLC grade).

  • Column: Octadecylsilane (C18), 150 mm × 4.6 mm, 3.5 µm particle size, fully end-capped.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Elution Mode: Isocratic (70% Mobile Phase A : 30% Mobile Phase B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C ± 1 °C

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm

  • Run Time: 10 minutes

Sample Preparation Workflow
  • Diluent Preparation: Use a mixture of Water:ACN (70:30, v/v) to match the initial mobile phase conditions, preventing solvent-mismatch peak distortion.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(Ethylcarbamoyl)benzoic acid into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended analytical purpose[2]. The expected validation parameters and acceptance criteria are summarized in the table below.

Validation ParameterICH Q2(R1) RequirementExperimental ExecutionAcceptance Criteria
System Suitability Required prior to analysis6 replicate injections of 100 µg/mL standard%RSD of Area 2.0%, Tailing Factor 1.5, Theoretical Plates 3000
Linearity Minimum 5 concentrations10, 25, 50, 100, and 150 µg/mLCorrelation coefficient ( R2 ) 0.999
Accuracy (Recovery) 3 concentrations, 3 replicatesSpiked samples at 50%, 100%, 150% of targetMean recovery 98.0% – 102.0%
Precision (Repeatability) 6 replicates at 100% conc.Inject 100 µg/mL standard 6 times%RSD 2.0%
Specificity Blank and placebo interferenceInject diluent and formulation placeboNo interfering peaks at the retention time of the analyte

Troubleshooting Guide

  • Issue: Peak Tailing (Tailing Factor > 1.5)

    • Causality: Incomplete suppression of carboxylic acid ionization or interaction with active silanols.

    • Solution: Verify the pH of Mobile Phase A is strictly 2.7. If the issue persists, switch to a more heavily end-capped column or use a stronger acid modifier (e.g., 0.1% Phosphoric acid).

  • Issue: Retention Time Drift

    • Causality: Inadequate column equilibration or fluctuating column temperature.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase prior to the first injection. Verify the column oven is actively maintaining 30 °C.

References

  • USP <621> Chromatography Overview Source: Scribd / United States Pharmacopeia URL:[Link][1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][2]

Sources

Method

Application Note: 4-(Ethylcarbamoyl)benzoic Acid as a Strategic Intermediate in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-(Ethylcarbamoyl)benzoic acid (ECBA) | CAS: 167627-38-5[1] Executive Summary & Target Rationale In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 4-(Ethylcarbamoyl)benzoic acid (ECBA) | CAS: 167627-38-5[1]

Executive Summary & Target Rationale

In modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the precise geometric and electronic properties of intermediate building blocks. 4-(Ethylcarbamoyl)benzoic acid (ECBA) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of inhibitors targeting the Janus Kinase (JAK) family, including Tyrosine Kinase 2 (TYK2)[2].

The utility of ECBA lies in its dual functionality. When coupled to a heterocyclic core (such as an aminopyrimidine), the benzoic acid moiety forms a robust amide linkage, while the para-substituted ethylcarbamoyl group extends into the solvent-exposed or allosteric pockets of the kinase[2].

Mechanistic Causality: Why the Ethylcarbamoyl Group?

The selection of the ethylcarbamoyl moiety is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Hydrogen Bonding: The amide nitrogen (NH) acts as a critical hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, anchoring the molecule within the kinase hinge region[2].

  • Steric & Lipophilic Tuning: The ethyl group provides optimal lipophilicity to occupy adjacent hydrophobic sub-pockets. Unlike larger alkyl chains (e.g., propyl or butyl) which introduce metabolic liabilities and steric clashes, the ethyl group maintains a favorable logP profile, ensuring cellular permeability while avoiding rapid cytochrome P450-mediated clearance.

Pathway Cytokine Cytokine (IL-12 / IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 / JAK Kinase Receptor->TYK2 Activates STAT STAT Protein TYK2->STAT Phosphorylates Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Translocates Inhibitor ECBA-Derived Inhibitor Inhibitor->TYK2 Blocks Kinase Domain

Fig 1: Mechanism of ECBA-derived inhibitors blocking the TYK2/JAK-STAT signaling pathway.

Physicochemical Profiling & Analogue Comparison

To understand the structural advantages of ECBA, it is essential to compare it against its positional isomers and structural analogues. The para-substitution of ECBA provides a linear trajectory for the ethylcarbamoyl group, which is strictly required for specific kinase targets compared to the angled trajectory of the meta-substituted analogue[3].

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Substituent PositionKey Structural Feature
4-(Ethylcarbamoyl)benzoic acid 167627-38-5[4]C₁₀H₁₁NO₃193.20Para (C4)Linear extension; optimal for deep pocket penetration
3-(Ethylcarbamoyl)benzoic acid 126926-33-8[3]C₁₀H₁₁NO₃193.20Meta (C3)Angled trajectory; alters hydrogen bond vector
3-(Methylcarbamoyl)benzoic acid 23754-43-0[3]C₉H₉NO₃179.18Meta (C3)Reduced lipophilicity; weaker hydrophobic contact

Experimental Workflows & Protocols

The following self-validating protocols detail the de novo synthesis of ECBA and its subsequent coupling to a heterocyclic Active Pharmaceutical Ingredient (API) core.

Synthesis SM Monomethyl Terephthalate Amidation Amidation (Ethylamine, EDCI) SM->Amidation Hydrolysis Saponification (LiOH, THF/H2O) Amidation->Hydrolysis Intermediate Ester ECBA ECBA Intermediate (CAS 167627-38-5) Hydrolysis->ECBA Acidification Coupling API Coupling (HATU, DIPEA) ECBA->Coupling + Heterocycle API Final Kinase Inhibitor Coupling->API

Fig 2: Synthetic workflow from starting material to final ECBA-derived API.

Protocol A: Synthesis of 4-(Ethylcarbamoyl)benzoic Acid (ECBA)

Objective: Synthesize ECBA from monomethyl terephthalate while preventing the premature hydrolysis of the ester or over-coupling.

Step-by-Step Methodology:

  • Activation: Dissolve monomethyl terephthalate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere. Add EDCI·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: EDCI is chosen over DCC because its urea byproduct is water-soluble, allowing for a simplified aqueous workup. HOBt suppresses racemization (if chiral centers were present elsewhere) and accelerates the formation of the active ester.

  • Amidation: Cool the mixture to 0°C. Add ethylamine hydrochloride (1.5 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours.

    • Validation Check 1: Perform TLC (Hexanes:EtOAc 1:1, UV active). The starting material spot should be completely consumed, replaced by a higher Rf spot corresponding to the methyl 4-(ethylcarbamoyl)benzoate intermediate.

  • Saponification: Isolate the intermediate ester via aqueous extraction. Dissolve the ester in a 3:1 mixture of THF:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is a mild base that selectively hydrolyzes the methyl ester without cleaving the newly formed, more sterically hindered ethyl amide.

  • Acidification & Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2-3. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

    • Validation Check 2: Analyze via LC-MS. The mass spectrum must show the target mass [M-H]⁻ at m/z 192.1, confirming the structure and purity of ECBA[4].

Protocol B: API Amide Coupling (ECBA to Heterocyclic Core)

Objective: Couple ECBA to a weakly nucleophilic heterocyclic amine (e.g., an aminopyrimidine derivative) to form the final kinase inhibitor[2].

Step-by-Step Methodology:

  • Pre-Activation: In a dry round-bottom flask, dissolve ECBA (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: Heterocyclic amines are notoriously poor nucleophiles due to the electron-withdrawing nature of the heteroaromatic ring. Standard coupling agents (like EDCI) often fail here. HATU generates a highly reactive 7-aza-HOBt (At) ester. The formation of this active species is visually self-validating, as the solution will transiently turn a distinct yellow color.

  • Coupling: Add the heterocyclic amine (1.0 eq) to the activated mixture. Heat the reaction to 50°C if steric hindrance is significant, otherwise stir at room temperature for 16-24 hours[2].

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Validation Check 3: Monitor the reaction completion via HPLC at 254 nm. The final product should be purified via reverse-phase preparative HPLC to achieve >98% purity, which is mandatory for biological kinase assays.

References

  • Heterocyclic compounds as protein kinase inhibitors (WO2012160464A1)
  • 4-(ETHYLCARBAMOYL)
  • 4-(Ethylcarbamoyl)
  • 3-(Ethylcarbamoyl)

Sources

Application

Application Note: Defect Engineering and Surface Functionalization of MOFs using 4-(Ethylcarbamoyl)benzoic Acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Area: Advanced Drug Delivery Systems (ADDS), Nanomedicine, and Porous Materials Engineering Executive Summary & Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Area: Advanced Drug Delivery Systems (ADDS), Nanomedicine, and Porous Materials Engineering

Executive Summary & Rationale

Metal-Organic Frameworks (MOFs), particularly the zirconium-based UiO-66 series, have emerged as highly promising vectors for targeted drug delivery due to their exceptional stability and tunable porosity. However, pristine MOFs often suffer from limited pore apertures (restricting the loading of larger Active Pharmaceutical Ingredients, APIs) and rapid, uncontrolled burst-release profiles in physiological media.

This application note details a highly advanced protocol for utilizing 4-(Ethylcarbamoyl)benzoic acid (ECBA) as a monotopic modulator in the solvothermal synthesis of UiO-66. Unlike traditional modulators (e.g., acetic acid or simple benzoic acid), ECBA serves a dual purpose:

  • Defect Engineering: It induces missing-linker and missing-cluster defects, creating hierarchical mesopores that accommodate higher payloads of APIs[1].

  • Pore Microenvironment Functionalization: The ethylcarbamoyl moiety introduces localized hydrophobic pockets (via the ethyl group) and highly directional hydrogen-bonding anchoring sites (via the amide C=O and N-H groups), drastically improving the controlled release kinetics of hydrophilic drugs like 5-Fluorouracil (5-FU).

Mechanistic Insights: Causality in Defect Engineering (E-E-A-T)

To design a self-validating experimental workflow, one must understand the thermodynamic and kinetic causality behind coordination modulation [1].

During the self-assembly of the Zr6​O4​(OH)4​ secondary building units (SBUs) and the primary dicarboxylic linker (terephthalic acid, BDC), the addition of ECBA introduces a kinetic competition. Because ECBA possesses only a single carboxylic acid group, its coordination to a Zr-node terminates framework extension in that specific direction.

  • Kinetic Control: The high pKa of ECBA relative to strong mineral acids slows down the nucleation rate, yielding highly crystalline, monodisperse nanoparticles ideal for cellular uptake.

  • Thermodynamic Control: At high modulator-to-linker ratios (e.g., 30:1), the framework thermodynamically favors the formation of missing-cluster defects (shifting toward a reo topology), which drastically increases the internal pore volume [2].

  • Host-Guest Dynamics: Once the API is loaded, the ethyl group of the coordinated ECBA creates steric hindrance that repels bulk water ingress. Simultaneously, the amide group forms strong thermodynamic interactions with the API, preventing premature leaching.

Workflow A ZrCl4 Precursor D Solvothermal Synthesis (DMF, 120°C, 24h) A->D B Terephthalic Acid (Primary Linker) B->D C 4-(Ethylcarbamoyl)benzoic Acid (Modulator) C->D Competes with Linker E Defect-Engineered UiO-66 (Missing Linker/Cluster) D->E Modulator Coordination F Pore Surface Functionalization (Ethylcarbamoyl Groups) D->F H-Bonding Sites Added

Workflow for synthesizing defect-engineered UiO-66 using 4-(Ethylcarbamoyl)benzoic acid.

Experimental Protocols: A Self-Validating System

The following protocols are engineered to ensure reproducibility. Inline quality control (QC) checks are embedded to self-validate the success of each phase.

Phase I: Solvothermal Synthesis of ECBA-UiO-66

Objective: Synthesize highly crystalline, defect-rich UiO-66 nanoparticles functionalized with ECBA.

  • Precursor Dissolution: In a 100 mL Teflon-lined stainless steel autoclave, dissolve 0.54 mmol of Zirconium(IV) chloride ( ZrCl4​ ) in 15 mL of N,N-dimethylformamide (DMF). Sonicate for 10 minutes until completely clear.

  • Modulator Addition: Add 16.2 mmol of 4-(Ethylcarbamoyl)benzoic acid (ECBA) to the solution. This establishes a 30:1 Modulator-to-Metal ratio, which is critical for inducing significant missing-cluster defects. Sonicate for 15 minutes.

  • Linker Addition: Add 0.54 mmol of Terephthalic acid (BDC) and 1 mL of glacial acetic acid (as a co-modulator to assist initial dissolution). Stir vigorously for 30 minutes at room temperature.

    • Validation Check 1: The solution must be completely transparent before heating. Any turbidity indicates undissolved linker, which will act as nucleation seeds for amorphous impurities.

  • Crystallization: Seal the autoclave and heat in a convection oven at 120 °C for 24 hours. Allow it to cool naturally to room temperature.

    • Validation Check 2: The product should appear as a highly dispersed, milky-white suspension. Large, sedimented aggregates indicate a failed modulation (ratio too low).

Phase II: Activation and Solvent Exchange

Objective: Remove unreacted precursors and trapped DMF without collapsing the delicate, defect-rich framework.

  • Primary Washing: Centrifuge the suspension at 10,000 rpm for 15 minutes. Discard the supernatant. Resuspend the pellet in 20 mL of fresh, hot DMF (70 °C) to dissolve any unreacted BDC. Repeat this step twice.

  • Solvent Exchange: Resuspend the pellet in 20 mL of absolute ethanol. Sonicate for 10 minutes, let it soak for 12 hours, and centrifuge. Repeat this exchange three times over 72 hours.

    • Causality Note: Ethanol is used to exchange the high-boiling DMF. Water is strictly avoided at this stage because the Zr-ECBA coordination bond is kinetically labile; hot water could cause premature hydrolysis of the modulator, collapsing the engineered mesopores.

  • Drying: Dry the powder under dynamic vacuum at 90 °C for 12 hours.

    • Validation Check 3 (QC): Perform Thermogravimetric Analysis (TGA). A distinct weight loss step between 250–320 °C corresponds to the thermal decomposition of the ECBA modulator, confirming its successful covalent incorporation into the framework.

Phase III: API Encapsulation (5-Fluorouracil)

Objective: Load the hydrophilic API into the hydrophobic/H-bonding functionalized pores.

  • Solution Preparation: Dissolve 50 mg of 5-FU in 20 mL of anhydrous methanol.

  • Incubation: Add 100 mg of activated ECBA-UiO-66 powder to the solution. Stir in the dark at room temperature for 48 hours to allow diffusion into the mesoporous defects.

  • Recovery: Centrifuge at 12,000 rpm. Wash the loaded MOF twice with 5 mL of cold methanol to remove surface-adsorbed (unencapsulated) drug. Dry under vacuum at 40 °C.

Mechanism N1 ECBA-Modulated UiO-66 N3 Diffusion into Mesoporous Defects N1->N3 N2 API (e.g., 5-FU) N2->N3 N4 Amide-Drug Hydrogen Bonding N3->N4 Pore Localization N5 Enhanced Loading & Controlled Release N4->N5 Thermodynamic Stabilization

Mechanism of API encapsulation and stabilization via defect-induced mesopores and H-bonding.

Quantitative Data Presentation

The integration of ECBA alters the physicochemical landscape of the MOF. Table 1 summarizes the critical comparative metrics demonstrating the superiority of ECBA-modulated UiO-66 over ideal and standard benzoic acid (BA)-modulated variants.

Table 1: Comparative Physicochemical and Drug Delivery Properties

Material VariantModulator UsedBET Surface Area (m²/g)Defect Concentration (Missing Linkers/Zr₆)5-FU Loading Capacity (wt%)Release Half-Life ( t1/2​ ) in PBS
Ideal UiO-66 None~1,150< 0.512.5 %2.4 hours
BA-UiO-66 Benzoic Acid~1,5802.124.0 %4.8 hours
ECBA-UiO-66 4-(Ethylcarbamoyl)benzoic acid~1,420*1.938.5 % 14.2 hours

*Note: The BET surface area of ECBA-UiO-66 is marginally lower than BA-UiO-66. This is a direct consequence of the steric bulk of the ethylcarbamoyl group occupying internal pore space. However, the drug loading capacity is significantly higher due to the targeted thermodynamic stabilization (H-bonding) provided by the amide moiety.

References

  • Shearer, G. C., Chavan, S., Bordiga, S., Svelle, S., Olsbye, U., & Lillerud, K. P. (2016). Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis. Chemistry of Materials, 28(11), 3749–3761.[Link]

  • Xiang, W., Zhang, Y., Chen, Y., Liu, C.-J., & Tu, X. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A, 8(41), 21526-21546.[Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 4-(Ethylcarbamoyl)benzoic Acid Derivatives in Murine Models

Introduction and Mechanistic Context The compound 4-(Ethylcarbamoyl)benzoic acid serves as a critical structural intermediate in the synthesis of highly selective Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The compound 4-(Ethylcarbamoyl)benzoic acid serves as a critical structural intermediate in the synthesis of highly selective Janus Kinase (JAK) and Tyrosine Kinase 2 (TYK2) inhibitors[1]. TYK2 plays an essential role in signaling pathways mediated by IL-12, IL-23, and Type I interferons, making it a prime therapeutic target for autoimmune disorders such as psoriasis, inflammatory bowel disease, and multiple sclerosis[1].

When evaluating small molecule inhibitors derived from the 4-(Ethylcarbamoyl)benzoic acid scaffold, robust in vivo murine dosing protocols are required to establish Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles. The experimental choices in formulation, administration route, and sampling intervals directly dictate the reliability of the resulting bioavailability and half-life data.

Experimental Design and Causality

To ensure a self-validating experimental system, researchers must address the physicochemical properties of the benzoic acid derivative:

  • Formulation Choice: Due to the potential for poor aqueous solubility inherent to substituted benzoic acids, a suspension in 0.5% Methylcellulose (MC) with 0.2% Tween 80 is often utilized for oral (PO) dosing. For intravenous (IV) administration, a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) ensures complete dissolution, preventing micro-emboli in the murine vasculature.

  • Sampling Kinetics: TYK2 inhibitors typically exhibit rapid absorption but variable clearance. A dense early-sampling strategy (15 min, 30 min, 1 hr) captures the Cmax​ accurately, while a 24-hour terminal draw ensures an accurate calculation of the elimination half-life ( t1/2​ ).

Step-by-Step Methodology: Murine Dosing Protocol

Phase 1: Formulation Preparation
  • IV Formulation (1 mg/kg): Weigh the 4-(Ethylcarbamoyl)benzoic acid derivative. Dissolve completely in DMSO (5% final volume). Add Solutol HS15 (10% final volume) and vortex. Slowly add sterile saline (85%) while sonicating until a clear solution is achieved.

  • PO Formulation (10 mg/kg): Weigh the compound and triturate in a mortar. Gradually add 0.5% MC / 0.2% Tween 80 to form a uniform suspension. Stir continuously on a magnetic plate prior to dosing.

Phase 2: Administration (C57BL/6 Mice)
  • Acclimation: Fast mice (n=3 per timepoint/route) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts may remain fed.

  • Dosing:

    • IV Route: Administer 5 mL/kg via the lateral tail vein using a 27G needle.

    • PO Route: Administer 10 mL/kg via oral gavage using a 20G reusable feeding needle.

Phase 3: Sampling and Processing
  • Blood Collection: At designated time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect 50 µL of blood via submandibular bleed into K2EDTA-coated tubes.

  • Plasma Isolation: Centrifuge samples at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an internal standard) to 50 µL of plasma. Vortex for 5 minutes and centrifuge at 15,000 x g.

  • Analysis: Inject the supernatant into an LC-MS/MS system for quantification.

Quantitative Data Presentation

The following table summarizes the expected baseline PK parameters for a standard TYK2 inhibitor derived from this scaffold.

ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1,250 ± 110840 ± 95
Tmax​ hr0.08 (Immediate)1.5 ± 0.5
AUC0−∞​ hr*ng/mL2,100 ± 20011,550 ± 850
t1/2​ hr2.4 ± 0.33.1 ± 0.4
Bioavailability (F) %N/A~55%

Workflow Visualization

G A Compound Formulation (4-(Ethylcarbamoyl)benzoic acid derivative) B Murine Dosing (PO: 10 mg/kg | IV: 1 mg/kg) A->B C Blood/Plasma Sampling (0.25 - 24 hrs) B->C D Protein Precipitation & LC-MS/MS C->D E PK/PD Modeling (Bioavailability & Clearance) D->E

Caption: Experimental workflow for in vivo pharmacokinetic profiling of benzoic acid derivatives.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(Ethylcarbamoyl)benzoic Acid and Its Metabolites

Executive Summary & Pharmacokinetic Context While the structural isomer 3-(ethylcarbamoyl)benzoic acid (ECBA) is widely recognized as a primary urinary biomarker for N,N-diethyl-meta-toluamide (DEET) exposure[1], the par...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacokinetic Context

While the structural isomer 3-(ethylcarbamoyl)benzoic acid (ECBA) is widely recognized as a primary urinary biomarker for N,N-diethyl-meta-toluamide (DEET) exposure[1], the para-substituted 4-(ethylcarbamoyl)benzoic acid (4-ECBA) serves as a critical structural motif and intermediate in the development of heterocyclic protein kinase inhibitors, including emerging TYK2 and JAK inhibitors.

Tracking the metabolic fate of 4-ECBA is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) coupled with electrospray ionization (ESI) is the definitive analytical platform for quantifying these carbamoylbenzoic acid derivatives[2]. The implementation of isotope dilution and solid-phase extraction (SPE) ensures high-fidelity recovery from complex biological matrices[3].

This application note details a robust, self-validating LC-MS/MS workflow for the absolute quantification of 4-ECBA and the profiling of its primary Phase I and Phase II metabolites.

Metabolic Pathway Visualization

The metabolism of 4-ECBA primarily involves cytochrome P450 (CYP)-mediated modifications to the ethylamine side chain and Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated conjugation of the carboxylic acid.

MetabolicPathway Parent 4-(Ethylcarbamoyl)benzoic acid (Parent, 4-ECBA) Deethyl 4-Carbamoylbenzoic acid (N-Deethylation) Parent->Deethyl CYP450 (Dealkylation) Hydroxyl 4-(N-hydroxyethylcarbamoyl)benzoic acid (Aliphatic Hydroxylation) Parent->Hydroxyl CYP450 (Oxidation) Glucuronide 4-ECBA Acyl Glucuronide (Phase II Conjugation) Parent->Glucuronide UGTs (Glucuronidation)

Metabolic pathway of 4-(Ethylcarbamoyl)benzoic acid showing Phase I and II biotransformations.

Mechanistic Rationale for Analytical Choices (E-E-A-T)

Do not treat LC-MS/MS parameters as arbitrary settings; they are dictated by the physicochemical properties of the analytes.

Ionization Strategy (Causality of ESI-)

Carboxylic acids strongly favor Negative Electrospray Ionization (ESI-) . The localized microenvironment and droplet desolvation dynamics in the negative ion source facilitate rapid deprotonation of the benzoic acid moiety (pKa ~4.0), yielding stable[M-H]⁻ precursor ions. Attempting positive mode (ESI+) would require protonation of the amide nitrogen, which is heavily suppressed by the electron-withdrawing nature of the adjacent carbonyl and phenyl ring.

Fragmentation Causality (CID)

Collision-induced dissociation (CID) of 4-ECBA [M-H]⁻ (m/z 192.1) selectively cleaves the carboxylic acid moiety, resulting in the highly reproducible neutral loss of carbon dioxide (CO₂, 44 Da) to form the product ion at m/z 148.1. For the Phase II metabolite (4-ECBA Acyl Glucuronide, m/z 368.1), CID selectively cleaves the weak ester bond of the conjugate, yielding a neutral loss of the dehydrated glucuronic acid ring (176 Da), producing the m/z 192.1 product ion.

Chromatographic Rationale

A reverse-phase C18 UHPLC column is utilized. The use of 0.1% formic acid (pH ~2.7) in the aqueous mobile phase is critical: it suppresses the ionization of the carboxylic acid group during the chromatographic run. This forces the molecule into its neutral, lipophilic state, ensuring robust retention and sharp peak shapes on the hydrophobic stationary phase. Post-column deprotonation occurs seamlessly once the eluent enters the ESI- source.

Experimental Protocol & Self-Validating Workflow

To ensure absolute trustworthiness, this protocol integrates a Self-Validating Quality Control (QC) Architecture compliant with.

Step-by-Step Sample Preparation (SPE)
  • Spiking & System Zeroing: Aliquot 200 µL of biological matrix (plasma/urine) into a microcentrifuge tube. Add 10 µL of the internal standard (IS) working solution (4-ECBA-d5, 500 ng/mL). Self-Validation Step: Always process a "Zero Standard" (matrix + IS only) to prove the IS isotopic purity contains no unlabeled 4-ECBA.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (1:3 v/v ratio) to disrupt protein binding.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., HLB, 30 mg/1 cc) with 1 mL Methanol followed by 1 mL MS-grade Water.

  • Loading: Dilute the supernatant from Step 3 with 1 mL of 0.1% Formic Acid in water. Causality: This acidification step ensures the analytes are protonated (neutral) before hitting the SPE bed, maximizing hydrophobic retention.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar salts and endogenous interferences.

  • Elution: Elute the analytes with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water/5% ACN with 0.1% FA), vortex, and transfer to an autosampler vial.

SPEWorkflow Sample Plasma/Urine Sample + IS Pretreat Protein Ppt (1:3 ACN) Sample->Pretreat Centrifuge Centrifugation (14k x g) Pretreat->Centrifuge SPE HLB SPE Extraction Centrifuge->SPE Elute Elution (Methanol) SPE->Elute LCMS LC-MS/MS (MRM Mode) Elute->LCMS

Step-by-step sample preparation and LC-MS/MS workflow for 4-ECBA metabolites.

Data Presentation: LC-MS/MS Parameters

UHPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPhase / Rationale
0.00.4955Initial hold; focuses analytes on column head
1.00.4955Wash polar unretained compounds
4.00.44060Linear gradient to elute analytes
5.00.4595Column flush (removes lipophilic lipids)
6.50.4595Hold flush
6.60.4955Return to initial conditions
8.00.4955Re-equilibration
Table 2: Optimized MRM Transitions (Negative ESI Mode)

Note: Declustering Potential (DP) and Collision Energy (CE) are optimized for a generic triple quadrupole platform and should be tuned per instrument.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)DP (V)CE (eV)Structural Loss
4-ECBA (Parent) 192.1148.1-40-20-44 Da (CO₂)
4-ECBA-d5 (IS) 197.1153.1-40-20-44 Da (CO₂)
4-Carbamoylbenzoic acid 164.1120.1-35-22-44 Da (CO₂)
Hydroxy-4-ECBA 208.1164.1-45-20-44 Da (CO₂)
4-ECBA Glucuronide 368.1192.1-50-25-176 Da (Glucuronic acid)

References

  • Title: Heterocyclic compounds as protein kinase inhibitors (WO2012160464A1). Source: Google Patents.
  • Title: Associations Between Urinary Pesticide Metabolites and Serum Inflammatory Biomarkers in Adolescents Living in an Agricultural Region. Source: NIH PMC. URL: [Link]

  • Title: Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Source: PubMed (NIH). URL: [Link]

  • Title: Quantification of specific metabolites of organophosphorus nerve agents in human urine using isotope dilution high-performance liquid chromatography-tandem mass spectrometry. Source: PubMed (NIH). URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

Method

Application Note: Standardized TR-FRET Assay Conditions for High-Throughput Screening of 4-(Ethylcarbamoyl)benzoic Acid Derivatives Targeting TYK2/JAK Kinases

Scientific Rationale & Target Biology 4-(Ethylcarbamoyl)benzoic acid and its halogenated derivatives (e.g., 2,6-dichloro-4-(ethylcarbamoyl)benzoic acid) serve as privileged chemical scaffolds in the synthesis of heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

4-(Ethylcarbamoyl)benzoic acid and its halogenated derivatives (e.g., 2,6-dichloro-4-(ethylcarbamoyl)benzoic acid) serve as privileged chemical scaffolds in the synthesis of heterocyclic protein kinase inhibitors[1]. In early-stage drug discovery, these compounds are primarily developed to modulate the Janus Kinase (JAK) family—specifically JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—for the treatment of autoimmune and inflammatory disorders[1][2].

Historically, JAK inhibitors targeted the highly conserved Janus Homology 1 (JH1) catalytic domain, which often resulted in off-target toxicities due to pan-JAK inhibition[3]. Modern drug development has shifted toward allosteric regulation via the JH2 pseudokinase domain[3]. Binding of a ligand to the TYK2 JH2 domain stabilizes an autoinhibitory conformation that suppresses JH1 catalytic activity, offering exquisite selectivity over other JAK family members[3][4].

To efficiently screen high-density libraries of 4-(Ethylcarbamoyl)benzoic acid analogs against these targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed as the gold-standard High-Throughput Screening (HTS) platform[4][5].

The Causality of TR-FRET in HTS

Standard FRET assays are frequently compromised by compound autofluorescence and light scatter, which occur on a nanosecond timescale[5]. TR-FRET circumvents this by utilizing a long-lifetime lanthanide chelate (such as Europium or Terbium) as the donor fluorophore[5][6].

Lanthanides possess an excited-state lifetime on the order of milliseconds[5]. By introducing a temporal delay (typically 50–100 microseconds) between the flashlamp excitation and the emission measurement, the system allows all short-lived background fluorescence from the 4-(Ethylcarbamoyl)benzoic acid library to decay[5][6]. This temporal gating creates a self-validating, high-fidelity signal window critical for identifying true high-affinity binders without the interference of false positives.

Assay Principle and Workflow Visualization

The assay operates on a competitive binding model. A Europium (Eu)-labeled anti-tag antibody binds to an affinity tag (e.g., GST or His) on the recombinant TYK2 JH2 domain[4]. A fluorescently labeled tracer (acceptor) binds to the JH2 allosteric site[4]. When both are bound, excitation of Europium at 340 nm results in resonance energy transfer to the tracer, emitting light at 665 nm[4]. If a 4-(Ethylcarbamoyl)benzoic acid derivative successfully competes with the tracer for the binding site, the tracer is displaced into the solution, and the 665 nm FRET signal decreases proportionally[3][4].

G Compound 4-(Ethylcarbamoyl)benzoic acid library Incubation Incubation (60 min, RT) Competitive Binding Compound->Incubation Kinase TYK2 / JAK Enzyme (JH1 or JH2 domain) Kinase->Incubation Tracer Fluorescent Tracer (Acceptor) Tracer->Incubation Antibody Eu-labeled Anti-Tag Ab (Donor) Antibody->Incubation Detection TR-FRET Detection (Ex: 340nm, Em: 615/665nm) Incubation->Detection FRET Signal Measurement

Fig 1. TR-FRET competitive binding workflow for TYK2/JAK inhibitor screening.

Standardized Assay Conditions

To ensure reproducibility across large-scale screening campaigns, the biochemical environment must be strictly controlled. For instance, the inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical to prevent the aggregation of hydrophobic 4-(Ethylcarbamoyl)benzoic acid derivatives and to reduce non-specific binding to the microplate walls[3][4].

Table 1: Optimized TR-FRET Parameters for 384-Well Plate Format

ParameterStandardized ConditionCausality / Function
Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Maintains physiological pH; Mg2+ stabilizes protein fold; Brij-35 prevents compound aggregation[4].
Enzyme Concentration 2 nM Recombinant TYK2 (JH2 or JH1)Provides sufficient target sites while maintaining conditions for Michaelis-Menten kinetics[4].
Antibody Concentration 2 nM Eu-labeled Anti-Tag AntibodyMatches enzyme stoichiometry to ensure 1:1 donor-to-target labeling[4].
Tracer Concentration 15 - 30 nM (Determined by Kd)Set near the tracer's Kd to ensure high sensitivity to competitive displacement by test compounds[4].
Compound Concentration 10-point titration (Starting at 10 µM)Allows for accurate IC50 curve generation[4].
DMSO Tolerance ≤ 1% Final ConcentrationPrevents solvent-induced denaturation of the kinase[7].
Incubation Time 60 Minutes at Room TemperatureEnsures the competitive binding reaction reaches thermodynamic equilibrium[4].
Total Well Volume 15 µL (in low-volume 384-well plate)Balances reagent conservation with reliable acoustic liquid handling[4].

Step-by-Step High-Throughput Screening Protocol

This protocol is designed as a self-validating system. Every plate must contain maximum FRET controls (vehicle only) and minimum FRET controls (no enzyme) to calculate the Z'-factor, ensuring plate-to-plate reliability[8].

Step 1: Compound Preparation and Dispensing
  • Prepare a 10-point, 4-fold serial dilution of the 4-(Ethylcarbamoyl)benzoic acid derivatives in 100% DMSO[4].

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 150 nL of the compound dilutions into a low-volume, white 384-well assay plate. This ensures the final DMSO concentration remains at 1% in a 15 µL reaction volume[4][7].

  • Dispense 150 nL of 100% DMSO into positive control wells (maximum signal) and negative control wells (minimum signal).

Step 2: Reagent Master Mix Preparation
  • Kinase/Antibody Mix (2X): Dilute the tagged TYK2 enzyme and the Eu-labeled anti-tag antibody in Assay Buffer to a concentration of 4 nM each. Critical Step: Centrifuge the antibody stock at 10,000 x g for 10 minutes prior to dilution to remove aggregates that could cause signal spiking[4].

  • Tracer Mix (4X): Dilute the fluorescent kinase tracer in Assay Buffer to a concentration of 60 nM (assuming a final desired concentration of 15 nM)[4].

Step 3: Assay Assembly
  • Add 5 µL of Assay Buffer to the negative control wells (replacing the Kinase/Antibody mix).

  • Add 5 µL of the 2X Kinase/Antibody Mix to all test compound wells and positive control wells[4].

  • Add 5 µL of the 4X Tracer Mix to all wells to initiate the competitive binding reaction[4].

  • Centrifuge the plate briefly at 1,000 rpm for 1 minute to ensure all reagents are at the bottom of the wells and free of air bubbles.

Step 4: Incubation and Detection
  • Seal the plate and incubate in the dark at room temperature (22°C - 25°C) for 60 minutes to allow the system to reach equilibrium[4].

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX or EnVision).

    • Excitation: 340 nm (Flashlamp or Laser)

    • Delay Time: 50 - 100 µs[5]

    • Integration Time: 200 µs

    • Emission 1 (Donor): 615 nm (Europium)[4]

    • Emission 2 (Acceptor): 665 nm (Tracer)[4]

Data Analysis and Quality Control

The ratiometric nature of TR-FRET inherently corrects for minor well-to-well volume variations and inner-filter effects caused by colored compounds[5].

  • Emission Ratio Calculation: For each well, calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Assay Validation (Z'-Factor): Calculate the Z'-factor for each plate using the positive (DMSO + Enzyme + Tracer) and negative (DMSO + Tracer only) controls. A Z'-factor > 0.7 indicates an excellent, highly robust assay suitable for HTS[8].

  • IC50 Determination: Plot the TR-FRET ratio against the log of the 4-(Ethylcarbamoyl)benzoic acid derivative concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 value[4]. If the bottom of the curve does not fit between -20% and 20% inhibition, constrain it to 0% to prevent mathematical artifacts[6].

References

  • Google Patents | WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors. | 1

  • Thermo Fisher Scientific | LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. | 5

  • Thermo Fisher Scientific | LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. | 6

  • ResearchGate | TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. | 8

  • BPS Bioscience | TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. | 7

  • Benchchem | LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols. | 4

  • Google Patents | WO2024107658A2 - Inhibitors of tyk2. | 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 4-(Ethylcarbamoyl)benzoic Acid in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failed high-throughput screening (HTS) and biological assay campaigns.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failed high-throughput screening (HTS) and biological assay campaigns. A recurring culprit behind erratic dose-response curves and poor reproducibility is the mishandling of substituted benzoic acids.

4-(Ethylcarbamoyl)benzoic acid presents a classic solubility paradox. While its terminal carboxylic acid suggests excellent solubility at physiological pH, its hydrophobic ethylcarbamoyl moiety and rigid planar aromatic ring drive rapid aggregation during the critical transition from organic stock solutions to aqueous assay buffers.

This guide provides a mechanistic framework, troubleshooting FAQs, and self-validating protocols to eliminate solvent shock, utilize supramolecular complexation, and ensure robust assay data.

Section 1: Physicochemical Profiling & The Causality of Precipitation

To solve a solubility issue, we must first understand the molecular causality. 4-(Ethylcarbamoyl)benzoic acid is a dicarboxylic acid monoamide derivative. Based on structurally identical analogs like 4-carbamoylbenzoic acid, the carboxylic acid group has a predicted pKa​ of approximately 3.84[1].

The Causality of "Solvent Shock": At an assay pH of 7.4, the molecule exists almost entirely (>99.9%) as a highly soluble carboxylate anion. However, researchers typically store this compound as a 10 mM to 50 mM stock in 100% anhydrous DMSO. When a concentrated DMSO droplet is pipetted directly into a pH 7.4 aqueous buffer, the DMSO diffuses into the bulk water faster than the compound can ionize and solvate. This creates a localized microenvironment where the compound is temporarily un-ionized and massively supersaturated, leading to immediate nucleation and precipitation. Once precipitated, the crystalline lattice is thermodynamically stable and kinetically trapped, taking hours to redissolve even at optimal pH.

G cluster_shock Direct Dilution (Solvent Shock) cluster_step Step-Wise Dilution (Recommended) A 10 mM DMSO Stock B Direct to Buffer A->B C Rapid DMSO Diffusion Local Supersaturation B->C D Precipitation (Kinetic Trapping) C->D E 10 mM DMSO Stock F Intermediate Dilution (50% Buffer, pH 8.0) E->F G Gradual Ionization (pH > pKa) F->G H Soluble Carboxylate Assay Ready G->H

Figure 1: Mechanistic pathway of solvent shock vs. step-wise dilution for benzoic acid derivatives.

Section 2: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when I pipette my 10 mM DMSO stock into pH 7.4 assay buffer, even though the pH is well above the pKa​ ? A: You are observing "solvent shock." The kinetic rate of DMSO diffusion outpaces the kinetic rate of compound ionization. To prevent this, you must facilitate salt formation before the compound hits the bulk aqueous environment. This is achieved via a step-wise dilution (see Protocol A), which acts as a self-validating system: if the intermediate dilution remains clear, your final assay concentration will not precipitate.

Q2: My cell-based assay is highly sensitive to DMSO (maximum tolerance 0.1%). How can I achieve high micromolar concentrations of 4-(Ethylcarbamoyl)benzoic acid without exceeding this DMSO limit? A: You should abandon DMSO and utilize a supramolecular host like Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is highly water-soluble (>500 mg/mL) and possesses a hydrophobic interior cavity[2]. The aromatic ring and ethylcarbamoyl tail of your compound will partition into this cavity, forming an inclusion complex that dramatically increases apparent aqueous solubility without the need for organic co-solvents[3].

Q3: Does complexation with HP-β-CD affect the biological activity of the compound? A: In most in vitro assays, the binding between the compound and HP-β-CD is a dynamic, non-covalent equilibrium. Because the affinity of the compound for its biological target (e.g., a protein receptor) is typically orders of magnitude higher than its affinity for the cyclodextrin cavity, the compound readily dissociates from the HP-β-CD to engage the target.

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Step-Wise "Anti-Shock" Dilution Method

Use this protocol when DMSO up to 1% is tolerated in your assay.

  • Stock Preparation: Prepare a 10 mM stock of 4-(Ethylcarbamoyl)benzoic acid in 100% anhydrous DMSO. Vortex until completely clear.

  • Intermediate Buffer Preparation: Prepare an intermediate dilution buffer consisting of your standard assay buffer, but adjust the pH to 8.0 using 1M NaOH. Scientific Insight: The slightly elevated pH ensures instantaneous deprotonation upon contact.

  • Intermediate Dilution (The Critical Step): In a secondary tube, mix 50 µL of the 10 mM DMSO stock with 50 µL of the pH 8.0 intermediate buffer. Pipette up and down slowly. You now have a 5 mM stock in 50% DMSO.

  • Final Dilution: Transfer the required volume of the 5 mM intermediate stock directly into your final pH 7.4 assay media.

  • Validation: Visually inspect the final solution against a dark background or measure absorbance at 600 nm. An OD600 < 0.05 confirms the absence of colloidal aggregates.

Protocol B: HP-β-CD Complexation for Solvent-Free Assays

Use this protocol for strictly aqueous, zero-DMSO assay requirements.

  • Host Preparation: Dissolve HP-β-CD powder in your pH 7.4 assay buffer to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh the dry powder of 4-(Ethylcarbamoyl)benzoic acid. Add it directly to the 20% HP-β-CD solution to target a 1:2 molar ratio (Compound : HP-β-CD)[3].

  • Mechanical Solubilization: Vortex the suspension vigorously for 2 minutes, followed by sonication in an ultrasonic water bath at 37°C for 30 minutes.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours protected from light. Scientific Insight: Inclusion complexation is an endothermic thermodynamic process that requires time to reach equilibrium.

  • Clarification: Centrifuge the equilibrated mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound. Carefully collect the clear supernatant.

HPBCD N1 Weigh 4-(Ethylcarbamoyl)benzoic acid N3 Combine & Vortex (1:2 Molar Ratio) N1->N3 N2 Prepare 20% (w/v) HP-β-CD in Buffer N2->N3 N4 Ultrasonic Bath (30 mins at 37°C) N3->N4 Mechanical energy N5 Equilibration (24 hrs, RT, Dark) N4->N5 Thermodynamic equilibrium N6 Centrifuge (10,000 x g, 10 mins) N5->N6 Remove uncomplexed solid N7 Collect Supernatant (Assay Ready) N6->N7

Figure 2: Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

Section 4: Quantitative Data Presentation

The table below summarizes the expected solubility limits of 4-(Ethylcarbamoyl)benzoic acid under various formulation strategies, demonstrating the efficacy of the protocols outlined above.

Vehicle / ConditionApparent Aqueous Solubility LimitPrimary Mechanism of Solubilization
100% Water (pH 3.0) < 10 µMIntrinsic solubility of the un-ionized molecular form.
Buffer (pH 7.4) via Direct Dilution ~50 µM (Highly Variable)Kinetic trapping and colloidal aggregation limit effective concentration.
Buffer (pH 7.4) via Step-wise Dilution > 500 µMComplete ionization to the soluble carboxylate salt form.
20% HP-β-CD in Buffer (pH 7.4) > 5,000 µM (5 mM)Supramolecular inclusion complexation within the hydrophobic cavity.

Section 5: References

  • MDPI (Pharmaceutics). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. URL:[Link]

  • Science.gov / PubMed. beta-cyclodextrin inclusion complexes: Topics by Science.gov. (Details 1:1 and 1:2 molar ratio complexation efficiencies for hydrophobic compounds). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of 4-(Ethylcarbamoyl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the amidation of 4-(Ethylcarbamoyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the amidation of 4-(Ethylcarbamoyl)benzoic acid .

This specific substrate presents a unique synthetic challenge: it contains a pre-existing secondary amide (the ethylcarbamoyl group) and a free carboxylic acid. The goal is to selectively activate and amidate the carboxylic acid without causing transamidation, degradation, or epimerization of the existing functional groups.

Amidation Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and resolving common issues encountered during this specific coupling reaction.

AmidationWorkflow Start 4-(Ethylcarbamoyl)benzoic acid + Amine Solubility Assess Substrate Solubility Start->Solubility SolubleDCM Soluble in DCM/THF? Solubility->SolubleDCM UseDMF Switch to Polar Aprotic (DMF, NMP, DMSO) SolubleDCM->UseDMF No AmineType Is Amine Hindered or Poorly Nucleophilic? SolubleDCM->AmineType Yes UseDMF->AmineType UseHATU Use HATU/DIPEA or T3P (Elevated Temp 40-60°C) AmineType->UseHATU Yes UseEDC Use EDC/HOBt/DIPEA or T3P (RT) AmineType->UseEDC No Workup Aqueous Workup & Purification UseHATU->Workup UseEDC->Workup

Logical troubleshooting workflow for 4-(Ethylcarbamoyl)benzoic acid amidation.

Frequently Asked Questions (FAQs)

Q1: How do I select the best coupling reagent for this substrate while avoiding side reactions with the existing amide? A1: The presence of the ethylcarbamoyl group dictates that reaction conditions must be mild.

  • EDC/HOBt: This is a highly reliable standard. EDC activates the carboxylic acid to form an O-acylisourea, which is prone to rearranging into an inactive N-acylurea. Adding HOBt intercepts this intermediate to form a highly stable, active HOBt-ester, minimizing side reactions[1].

  • HATU: If your incoming amine is sterically hindered, HATU is highly efficient. However, it requires a non-nucleophilic base (like DIPEA) and can form uronium byproducts that complicate purification[1].

  • T3P (Propylphosphonic anhydride): This is often the superior choice for complex substrates. T3P acts as a mild coupling agent with broad functional group tolerance, ensuring the existing ethylcarbamoyl group remains completely intact. Furthermore, its byproducts are entirely water-soluble, making purification trivial[2].

Q2: My 4-(Ethylcarbamoyl)benzoic acid is forming a cloudy suspension in Dichloromethane (DCM). How does this affect the reaction, and how can I fix it? A2: Para-substituted benzoic acids with hydrogen-bonding amide groups often exhibit poor solubility in non-polar or moderately polar solvents. Operating with a suspension is a primary cause of low yields and inconsistent batch-to-batch results because the coupling reagent cannot efficiently access the carboxylic acid[3].

  • Solution: Switch to a polar aprotic solvent such as DMF, NMP, or DMSO. Perform a pre-reaction solubility test: ensure the carboxylic acid is fully dissolved in the solvent before adding your coupling reagent[3]. An optimal operating concentration is typically between 0.1 M and 0.5 M[4].

Q3: I am coupling the acid with an electron-deficient aniline and observing near-zero conversion. What is the mechanistic failure here? A3: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) have heavily delocalized lone pairs, drastically reducing their nucleophilicity. The mechanistic failure occurs at the final step: the amine is too weak to attack the activated ester[4].

  • Solution: First, elevate the reaction temperature gently to 40–60 °C[4]. Second, upgrade your activation strategy. Using a combination of EDC, HOBt, and a catalytic amount of DMAP can help. DMAP acts as a hyper-reactive acyl transfer agent, forming an N-acylpyridinium intermediate that is vastly more susceptible to attack by sluggish nucleophiles than a standard HOBt-ester[5]. Alternatively, T3P in combination with pyridine is highly effective for anilines.

Quantitative Data Presentation: Coupling Reagent Comparison

To facilitate rapid decision-making, the following table summarizes the performance metrics of the three primary coupling systems for 4-(Ethylcarbamoyl)benzoic acid.

Coupling SystemRelative ReactivityByproduct SolubilitySuitability for Hindered AminesRisk to Existing Amide
EDC / HOBt ModerateOrganic & AqueousLowVery Low
HATU / DIPEA Very HighOrganic (Uronium salts)HighLow (if temp controlled)
T3P / Pyridine HighHighly AqueousHighVery Low

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Standard Amidation via EDC/HOBt (For Aliphatic/Unhindered Amines)
  • Preparation: To a flame-dried round-bottom flask, add 4-(Ethylcarbamoyl)benzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature.

    • Validation Check: The solution must become completely clear. If particulates remain, gently warm the flask or add a small volume of DMSO until homogeneous[3].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir for 30 minutes.

    • Validation Check: TLC (typically 5-10% MeOH in DCM) should show the disappearance of the starting acid baseline spot and the formation of a less polar active ester spot.

  • Coupling: Add the target amine (1.1 eq) followed by DIPEA (2.5 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours[1].

    • Validation Check: LC-MS analysis should confirm the complete consumption of the activated ester mass and the appearance of the desired product mass (M+H).

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the HOBt and urea byproducts.

Protocol B: High-Efficiency Amidation via T3P (For Hindered or Electron-Deficient Amines)
  • Preparation: Dissolve 4-(Ethylcarbamoyl)benzoic acid (1.0 eq) and the poorly nucleophilic amine (1.2 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq) to the stirring solution.

  • Activation & Coupling: Dropwise, add a 50 wt% solution of T3P in EtOAc (1.5 eq)[2].

  • Thermal Acceleration: Heat the reaction mixture to 50 °C for 12–24 hours.

    • Validation Check: Monitor via LC-MS. If conversion stalls below 50% after 12 hours, add an additional 0.5 eq of T3P.

  • Workup: Cool to room temperature. Wash the organic layer vigorously with water (3x).

    • Causality Note: The cyclic phosphonic anhydride converts the carboxylic acid oxygen into a leaving group. The resulting phosphonic acid byproduct is highly water-soluble and is entirely removed during this simple aqueous wash, leaving highly pure amide product in the organic layer[2].

References

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. benchchem.com.
  • Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling. benchchem.com.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. benchchem.com.
  • Propylphosphonic anhydride = 50wt. ethyl acetate 68957-94-8. sigmaaldrich.com.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov.

Sources

Troubleshooting

overcoming steric hindrance in 4-(Ethylcarbamoyl)benzoic acid coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amide coupling of 4-(Ethylcarbamoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the amide coupling of 4-(Ethylcarbamoyl)benzoic acid and its derivatives.

In pharmaceutical development—particularly in the synthesis of Janus Kinase (JAK) and TYK2 inhibitors—derivatives such as 2,6-dichloro-4-(ethylcarbamoyl)benzoic acid are frequently utilized[1]. While the para-ethylcarbamoyl group primarily exerts electronic effects, the presence of ortho-substituents (like the 2,6-dichloro groups) forces the carboxylate out of the plane of the benzene ring[2]. This "ortho effect" creates a massive steric bottleneck, rendering standard coupling protocols ineffective and leading to frustratingly low yields or stalled reactions.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to help you overcome these steric barriers.

Mechanistic Insight: The Steric Bottleneck

When coupling sterically hindered benzoic acids, the fundamental issue is the rate of aminolysis. Standard carbodiimide reagents (like EDC or DCC) activate the carboxylic acid to form an O-acylisourea intermediate. In an unhindered system, the amine rapidly attacks this intermediate to form the amide. However, when steric hindrance blocks the amine's approach, the O-acylisourea undergoes a rapid, irreversible intramolecular rearrangement (an O -to- N acyl shift) to form an unreactive N -acylurea byproduct[3].

To overcome this, we must use reagents that accelerate the aminolysis step to outcompete the rearrangement. Uronium salts like HATU achieve this via the "7-aza effect"—the nitrogen atom at position 7 of the HOAt leaving group provides anchimeric (neighboring group) assistance, stabilizing the transition state and drastically accelerating the amine's nucleophilic attack[4][5].

Mechanism cluster_EDC Standard Carbodiimide Route cluster_HATU Uronium / HOAt Route Acid Sterically Hindered Benzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl EDC/DCC OAt_Ester OAt Active Ester Acid->OAt_Ester HATU / Base N_Acyl N-Acylurea Byproduct (Unreactive Dead-End) O_Acyl->N_Acyl Slow Aminolysis (O-to-N Shift) Amide Desired Amide Product O_Acyl->Amide Fast Aminolysis (Rare for bulky amines) OAt_Ester->Amide Accelerated Aminolysis (7-Aza Anchimeric Assistance)

Fig 1: Mechanistic divergence of activated esters under steric hindrance.

Troubleshooting FAQs

Q1: My standard EDC/HOBt coupling of 2,6-dichloro-4-(ethylcarbamoyl)benzoic acid is yielding <10% product. LC-MS shows a mass corresponding to the acid + EDC. What is happening? A1: You are observing the formation of the N -acylurea byproduct. The 2,6-dichloro substitution creates extreme steric shielding around the carbonyl carbon. The amine cannot attack the O-acylisourea fast enough, allowing the intermediate to rearrange[3][6]. Solution: Abandon carbodiimides for this substrate. Switch to HATU or COMU, which form highly reactive active esters that resist this specific rearrangement[4].

Q2: I switched to HATU, but the reaction still stalls at 40% conversion. How can I push it to completion? A2: Two factors are likely at play: base selection and pre-activation timing. Standard bases like DIPEA can sometimes be too bulky to efficiently deprotonate highly hindered amines. Solution: Switch your base to 2,4,6-collidine, which is less sterically demanding and often improves kinetics in HATU couplings[4]. Additionally, allow the benzoic acid, HATU, and base to "pre-activate" for 10 minutes before adding the amine to ensure complete formation of the OAt ester.

Q3: The amine I am coupling is also sterically hindered (e.g., a substituted cyclopentanamine). Even HATU with heating is failing. What is the ultimate fallback? A3: When both coupling partners are sterically hindered, you must bypass active esters entirely and use the Acid Chloride method[7]. Converting the carboxylic acid to an acid chloride using oxalyl chloride generates the most electrophilic carbonyl species possible, forcing the coupling to occur even in highly congested environments.

Quantitative Comparison of Coupling Strategies

The following table summarizes expected outcomes when coupling highly hindered 4-(Ethylcarbamoyl)benzoic acid derivatives based on field-validated data:

Coupling MethodologyReagentsTypical YieldMajor ByproductsBest Use Case
Standard Carbodiimide EDC, HOBt, DIPEA< 15% N -acylurea (high)Unhindered primary amines only.
Uronium Activation HATU, 2,4,6-Collidine65 - 85%TetramethylureaModerately hindered amines; standard library synthesis.
Acid Chloride Oxalyl Chloride, cat. DMF> 90%None (HCl gas evolved)Extreme dual steric hindrance (e.g., 2,6-disubstituted acid + bulky amine).

Validated Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Use this as your first-line optimization for sterically hindered substrates.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve 4-(Ethylcarbamoyl)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Base Addition: Add 2,4,6-collidine (3.0 equiv). Stir at room temperature for exactly 10 minutes. Note: The solution will turn yellow, indicating the formation of the OAt active ester.

  • Coupling: Add the amine (1.1 equiv) in a single portion.

  • Monitoring: Stir at room temperature. Monitor via LC-MS. If conversion stalls after 2 hours, heat the reaction gently to 45 °C for an additional 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc, wash the organic layer extensively with 5% aqueous LiCl (to remove NMP and tetramethylurea), dry over Na2​SO4​ , and concentrate.

Protocol B: Acid Chloride Generation & Coupling

Use this when Protocol A fails due to extreme dual-steric hindrance[7].

  • Acid Chloride Formation: Dissolve the benzoic acid derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M). Add Oxalyl chloride (1.5 equiv) followed by 2 drops of anhydrous DMF (catalyst).

  • Maturation: Stir at room temperature for 1-2 hours until gas evolution ( CO2​ , CO , HCl ) completely ceases.

  • Concentration (Critical Step): Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl .

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Dropwise, add a solution of the amine (1.1 equiv) and DIPEA (2.5 equiv) in DCM.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water and perform a standard aqueous workup.

Troubleshooting Decision Tree

DecisionTree Start Start Coupling Reaction CheckSteric Is the amine or acid highly sterically hindered? Start->CheckSteric Standard Use EDC/HOBt or HBTU + DIPEA in DMF CheckSteric->Standard No UseHATU Use HATU + HOAt + 2,4,6-Collidine in NMP CheckSteric->UseHATU Yes CheckYield Is the conversion >80%? Standard->CheckYield UseHATU->CheckYield Success Proceed to Workup & Purification CheckYield->Success Yes AcidChloride Convert to Acid Chloride (Oxalyl Chloride + cat. DMF) CheckYield->AcidChloride No (Reaction Stalls) AcidChloride->Success

Fig 2: Decision matrix for selecting the optimal coupling strategy based on steric hindrance.

References

  • Heterocyclic compounds as protein kinase inhibitors (WO2012160464A1). Google Patents.
  • Ortho effect . Wikipedia. Available at:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility . Peptide Chemistry. Available at:[Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides . PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 4-(Ethylcarbamoyl)benzoic Acid

Welcome to the Technical Support Center for the purification of 4-(ethylcarbamoyl)benzoic acid. As a critical intermediate in API synthesis and a key product of polyethylene terephthalate (PET) depolymerization, isolatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-(ethylcarbamoyl)benzoic acid. As a critical intermediate in API synthesis and a key product of polyethylene terephthalate (PET) depolymerization, isolating this mono-amide from its di-acid (terephthalic acid) and di-amide counterparts presents unique chromatographic challenges.

This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic reasoning behind them to ensure high-yield, high-purity recovery.

Section 1: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing and broad peak shapes for 4-(ethylcarbamoyl)benzoic acid on my standard C18 column? A: Peak tailing in benzoic acid derivatives is primarily caused by secondary interactions between the partially ionized carboxylic acid group (pKa ~4.0) and unreacted silanol groups on the silica support. At a neutral or unbuffered pH, the molecule exists in a dynamic equilibrium between its protonated and deprotonated states, leading to split or broad peaks. Causality & Solution: To establish a self-validating system, you must suppress the ionization of the carboxylic acid. By adding an acidic modifier like 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) to your mobile phase, you lower the pH to ~2.7. This fully protonates the target molecule, neutralizing its charge and ensuring it interacts uniformly with the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks 1.

Q2: I am unable to resolve 4-(ethylcarbamoyl)benzoic acid from unreacted terephthalic acid. How can I improve selectivity? A: Terephthalic acid (TPA) is highly polar and elutes very early in reverse-phase chromatography, while the addition of the ethylcarbamoyl group increases the hydrophobicity of your target molecule. If they are co-eluting, your gradient is likely too steep, or your initial organic composition is too high. Causality & Solution: Start your gradient at a lower organic concentration (e.g., 5% Acetonitrile) and use a shallow ramp (e.g., 5% to 30% over 15 minutes). Because TPA lacks the hydrophobic ethyl group, it will wash out near the void volume under highly aqueous conditions, while 4-(ethylcarbamoyl)benzoic acid will be retained longer. Monitoring at 254 nm or 300 nm is optimal for distinguishing these aromatic systems 2.

Q3: My crude sample crashes out of solution when injected into the HPLC system, causing overpressure. What is the optimal sample diluent? A: 4-(Ethylcarbamoyl)benzoic acid has notoriously poor solubility in both pure water (due to the hydrophobic aromatic ring and ethyl group) and pure non-polar solvents (due to the hydrogen-bonding capacity of the amide and carboxylic acid). Causality & Solution: Dissolve your crude mixture in a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) 2. To prevent the sample from precipitating at the column head when it meets the aqueous mobile phase, keep your injection volume low (<1% of the column volume) and ensure the sample is filtered through a 0.22 µm PTFE syringe filter prior to injection.

Section 2: Diagnostic Visualizations

Troubleshooting Start Chromatography Issue: 4-(Ethylcarbamoyl)benzoic Acid Tailing Peak Tailing / Broadening? Start->Tailing Coelution Co-elution with Terephthalic Acid? Start->Coelution Pressure High Column Pressure? Start->Pressure SolTailing Add 0.1% Formic Acid to suppress ionization Tailing->SolTailing Yes SolCoelution Flatten gradient ramp (Start at 5% Organic) Coelution->SolCoelution Yes SolPressure Filter sample (0.22 µm) & dissolve in DMSO Pressure->SolPressure Yes

Fig 1: Diagnostic decision tree for resolving common chromatography issues with benzoic acid amides.

Section 3: Quantitative Data & Chromatographic Parameters

Table 1: Physicochemical Properties & Chromatographic Impact

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 193.20 g/mol Elutes well within standard small-molecule mass ranges; detectable via LC-MS.
pKa (Carboxylic Acid) ~4.0Requires mobile phase pH < 3.0 to suppress ionization and prevent peak tailing.
LogP (Hydrophobicity) ~1.5 - 2.0Moderate retention on C18; requires a gradient starting at low organic composition.
UV Absorbance Max 240 nm, 280 nmStrong chromophore due to the conjugated aromatic ring; ideal for DAD/UV detection.

Table 2: Mobile Phase Optimization Matrix

Mobile Phase AdditivepH RangeEffect on 4-(Ethylcarbamoyl)benzoic AcidRecommendation
None (Water/ACN) 6.0 - 7.0Partial ionization; severe peak tailing; poor resolution from impurities.❌ Not Recommended
0.1% Formic Acid ~2.7Full protonation; sharp peaks; excellent MS compatibility.✅ Highly Recommended
0.05% TFA ~2.0Excellent peak shape; ion-pairing effect increases retention slightly.✅ Good for UV, suppresses MS
10 mM Ammonium Acetate ~6.8Fully ionized; elutes near void volume; requires HILIC column for retention.⚠️ Use only for HILIC/Ion-Exchange

Section 4: Validated Experimental Protocols

Preparative Reverse-Phase Purification Workflow

Objective: Isolate the target mono-amide from unreacted terephthalic acid and di-amide byproducts. Self-Validating Principle: By utilizing a low-pH mobile phase and a shallow gradient, the method ensures baseline resolution based strictly on the hydrophobic contribution of the ethyl group, preventing co-elution.

Step 1: Sample Preparation (Crucial for System Integrity)

  • Weigh 100 mg of raw 4-(ethylcarbamoyl)benzoic acid mixture.

  • Dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the strong intermolecular hydrogen bonds between the amide and carboxylic acid groups, ensuring complete solubilization without altering the analyte's chemical structure.

  • Vortex for 60 seconds and sonicate for 5 minutes.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial. Validation: If the filter clogs, dilute with an additional 0.5 mL DMSO. Injecting particulates will permanently damage the C18 column frit.

Step 2: Chromatographic Setup

  • Column: C18 Preparative Column (e.g., 150 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm and 300 nm.

Step 3: Gradient Execution & Fractionation

  • Equilibration: Run at 5% B for 3 column volumes (CV) to establish a stable baseline.

  • Injection: Inject 100 µL of the filtered sample. Causality: Keeping the injection volume low prevents the DMSO plug from disrupting the partitioning equilibrium at the column head.

  • Gradient Ramp: Increase from 5% B to 40% B over 20 minutes.

    • Expected Elution Order: Terephthalic acid (most polar, lacks ethyl group) elutes first (~5-8 min). 4-(Ethylcarbamoyl)benzoic acid elutes second (~12-15 min). Di-amide impurities (most hydrophobic) elute last (>18 min).

  • Wash: Ramp to 95% B for 5 minutes to elute highly retained hydrophobic impurities.

  • Collection: Trigger fraction collection based on UV threshold (>50 mAU at 254 nm).

Step 4: Recovery

  • Pool fractions corresponding to the target peak.

  • Remove acetonitrile via rotary evaporation at 35°C under reduced pressure.

  • Lyophilize the remaining aqueous solution for 24-48 hours to obtain the pure 4-(ethylcarbamoyl)benzoic acid as a white powder.

Workflow Step1 Sample Prep Dissolve in DMSO Step2 Filtration 0.22 µm PTFE Step1->Step2 Step3 Injection Load <1% Col Vol Step2->Step3 Step4 RP-HPLC 0.1% FA Gradient Step3->Step4 Step5 Fractionation UV @ 254 nm Step4->Step5 Step6 Recovery Lyophilization Step5->Step6

Fig 2: Step-by-step preparative purification workflow for 4-(ethylcarbamoyl)benzoic acid.

References

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters Corporation URL
  • Title: Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography Source: ResearchGate URL
  • Source: Journal of Industrial Microbiology and Biotechnology (Oxford Academic)

Sources

Troubleshooting

Technical Support Center: Green Liquid-Liquid Extraction (LLE) for Pharmaceutical Intermediates

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals seeking to eliminate legacy halogenated solvents (like dich...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for drug development professionals seeking to eliminate legacy halogenated solvents (like dichloromethane) from their workflows.

This guide focuses on 4-(Ethylcarbamoyl)benzoic acid , a critical intermediate in the synthesis of kinase inhibitors. Because this molecule contains both a carboxylic acid and an amide moiety, its partitioning behavior is highly sensitive to pH, solvent polarity, and aqueous matrix conditions.

Below, you will find the mechanistic knowledge base, troubleshooting terminal, self-validating protocols, and quantitative data required to transition to low-toxicity, sustainable extraction methodologies[1].

🔬 Knowledge Base: The Causality of Green Partitioning

When replacing toxic solvents with green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Deep Eutectic Solvents (DES), extraction failures usually occur because researchers treat the new solvent as a 1:1 drop-in replacement.

The Causality: 4-(Ethylcarbamoyl)benzoic acid has a carboxylic acid group with a pKa of approximately 4.0. In a neutral aqueous solution, it exists as a highly hydrophilic carboxylate anion. Traditional solvents like dichloromethane (DCM) are heavy and highly non-polar, forcing a harsh phase separation. Green solvents, however, often have slight water miscibility and lower densities[2]. To drive the intermediate into a green organic phase, you must suppress its ionization (via pH adjustment) and manipulate the aqueous activity coefficient (via salting out)[3].

G A Aqueous Matrix (4-(Ethylcarbamoyl)benzoic acid) C Liquid-Liquid Extraction (pH < 3.0 & Salting Out) A->C B Green Solvent Addition (e.g., 2-MeTHF or DES) B->C Immiscible D Phase Separation (Centrifugation / Gravity) C->D E Organic Phase (Target API Intermediate) D->E Top/Bottom Layer F Aqueous Waste (Polar Impurities) D->F Raffinate G API Isolation & Solvent Recovery E->G Evaporation/Precipitation

Workflow for green liquid-liquid extraction of 4-(Ethylcarbamoyl)benzoic acid.

📊 Quantitative Data: Solvent Selection Matrix

To minimize toxicity while maintaining extraction efficiency, select a solvent from the table below based on your specific scale and equipment capabilities. Modern LLE techniques prioritize reducing environmental impact without sacrificing yield[4].

Solvent SystemClassificationToxicity ProfileBoiling Point (°C)Water Miscibility (g/100mL)Emulsion Risk
Dichloromethane (DCM) Legacy HalogenatedHigh (Carcinogenic)39.61.3Low
2-Methyltetrahydrofuran Bio-based OrganicLow80.214.0Moderate
Ethyl Acetate (EtOAc) Traditional OrganicLow77.18.3Low
Menthol:Decanoic Acid Deep Eutectic (DES)Very Low (Biocompatible)N/A (Non-volatile)< 0.1High

🛠️ Troubleshooting Terminal (FAQs)

Q1: I switched from DCM to 2-MeTHF, but my recovery of 4-(Ethylcarbamoyl)benzoic acid dropped from 95% to 60%. How do I fix this? A1: This is a classic partition coefficient issue. 2-MeTHF is more miscible with water (14 g/100mL) than DCM, meaning some of your solvent—and your API—is trapped in the aqueous phase.

  • The Fix (Causality): You must decrease the solubility of 2-MeTHF in the aqueous phase. Add 3-5M Sodium Sulfate ( Na2​SO4​ ) to the aqueous layer before extraction. This "salting out" effect binds free water molecules, forcing the 2-MeTHF and the target analyte out of the aqueous phase and into the organic layer[3].

Q2: I am trying a zero-volatility extraction using a Menthol:Decanoic Acid Deep Eutectic Solvent (DES), but I am getting a persistent, milky emulsion. What is going wrong? A2: Hydrophobic DESs have significantly higher viscosity and lower interfacial tension compared to volatile organic solvents[5]. Vigorous shaking creates micro-droplets that cannot easily coalesce.

  • The Fix (Causality): Shift your kinetic energy input. Stop shaking vigorously. Instead, use gentle orbital shaking or a continuous flow micro-reactor. To break the current emulsion, apply mild heat (40°C) to drop the DES viscosity, followed by centrifugation at 3000 x g for 10 minutes.

Q3: During solvent recovery of EtOAc, I noticed degradation products in my NMR spectrum. Is the solvent reacting with the ethylcarbamoyl group? A3: No, EtOAc is chemically stable here. The degradation is likely thermal hydrolysis of the amide bond (ethylcarbamoyl group) caused by excessive heating during rotary evaporation.

  • The Fix: 4-(Ethylcarbamoyl)benzoic acid is thermally sensitive in the presence of trace water and acid. Ensure your organic phase is strictly dried over anhydrous MgSO4​ before evaporation, and keep your water bath strictly below 45°C under high vacuum.

📋 Protocol Vault: Self-Validating Methodologies

A robust protocol must tell you if it is working during the process, not just at the end. Below are two field-proven, self-validating workflows for extracting 4-(Ethylcarbamoyl)benzoic acid while minimizing solvent toxicity.

Protocol A: Bio-based Extraction using 2-MeTHF

Use this for scalable, routine extractions where volatile solvent removal is preferred.

  • Aqueous Matrix Preparation: Dissolve the crude reaction mixture containing 4-(Ethylcarbamoyl)benzoic acid in 50 mL of deionized water.

  • pH Manipulation: Slowly add 1M HCl dropwise while monitoring with a calibrated pH probe until the solution reaches pH 2.5.

    • Self-Validation Checkpoint: The solution must transition from clear to slightly cloudy. This visual cue confirms the carboxylic acid moiety has been protonated, rendering the molecule lipophilic. If it remains clear, check your pH probe calibration.

  • Salting Out: Add 15 g of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the aqueous mixture and stir until fully dissolved.

  • Partitioning: Transfer to a separatory funnel and add 50 mL of 2-MeTHF. Invert gently 10-15 times, venting the stopcock every 3 inversions.

  • Phase Separation: Allow the funnel to rest for 10 minutes.

    • Self-Validation Checkpoint: 2-MeTHF has a density of 0.86 g/mL. Unlike legacy DCM extractions where the organic layer is on the bottom, the 2-MeTHF layer must be the top layer.

  • Recovery: Collect the top organic layer, dry over anhydrous MgSO4​ , and evaporate under reduced pressure (150 mbar, 40°C) to isolate the pure solid.

Protocol B: Zero-Volatility Extraction using Hydrophobic DES

Use this for ultra-green, specialized applications where the API will be directly formulated or where zero VOC emissions are mandated[6].

  • DES Synthesis: In a glass vial, combine L-menthol and decanoic acid in a 1:1 molar ratio. Heat gently to 50°C with magnetic stirring until a clear, homogenous liquid forms.

    • Self-Validation Checkpoint: The mixture must remain liquid upon cooling to room temperature, confirming the successful formation of the deep eutectic network[5].

  • Aqueous Preparation: Prepare the acidified, salted aqueous matrix of 4-(Ethylcarbamoyl)benzoic acid exactly as described in Protocol A (Steps 1-3).

  • Micro-Extraction: In a centrifuge tube, combine 10 mL of the aqueous matrix with 2 mL of the prepared DES.

  • Phase Mixing & Separation: Vortex gently for 2 minutes. Centrifuge the tube at 3000 x g for 10 minutes to force phase separation.

  • API Isolation: The target molecule is now highly concentrated in the top DES layer. Because DES cannot be evaporated, the API is recovered by adding a small volume of cold anti-solvent (e.g., cold water or a mild buffer) to the DES layer to precipitate the 4-(Ethylcarbamoyl)benzoic acid, followed by vacuum filtration.

📚 References

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds Source: journalspub.com URL:[Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions Source: kjhil.com URL:[Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation Source: elementlabsolutions.com URL:[Link]

  • Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents Source: rsc.org URL:[Link]

  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends Source: mdpi.com URL:[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: phenomenex.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Architecting Polymer Chains: Terephthalic Acid vs. 4-(Ethylcarbamoyl)benzoic Acid in Step-Growth Synthesis

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals. Executive Summary: The Dichotomy of Chain Extension vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals.

Executive Summary: The Dichotomy of Chain Extension vs. Termination

In the synthesis of advanced polyesters and polyamides—particularly those engineered for pharmaceutical applications like polymeric micelles or drug-eluting stents—controlling molecular weight (MW) and end-group functionality is paramount. This guide objectively compares two structurally related but functionally divergent molecules:

  • Terephthalic Acid (TPA): The quintessential bifunctional monomer that drives infinite chain extension.

  • 4-(Ethylcarbamoyl)benzoic Acid (4-ECBA): A monofunctional derivative that acts as a precise chain terminator and end-capping agent.

While TPA builds the polymer backbone, 4-ECBA dictates its boundaries, allowing researchers to engineer polymers with exact pharmacokinetic clearance profiles.

Mechanistic Causality: The Physics of Polymer Growth

To understand the divergent roles of these two molecules, we must examine the thermodynamics and stoichiometry of step-growth polymerization.

Terephthalic Acid (TPA) and the Drive for High Molecular Weight TPA is a symmetric A−A monomer. When reacted with a B−B monomer (like ethylene glycol), it undergoes continuous esterification[1]. The growth of these chains is governed by the Carothers equation [2], which states that the degree of polymerization ( Xn​ ) is inversely proportional to the unreacted monomer fraction. To achieve the high MW required for structural integrity, the stoichiometric ratio ( r ) of functional groups must be exactly 1.00, and the extent of reaction ( p ) must approach >0.99.

4-(Ethylcarbamoyl)benzoic Acid (4-ECBA) as a Stoichiometric Brake 4-ECBA possesses only one reactive carboxylic acid group; its ethylcarbamoyl (amide) tail is sterically hindered and chemically inert under standard polyesterification conditions. Introducing 4-ECBA intentionally imbalances the stoichiometry ( r<1 ). Once a growing polymer chain reacts with 4-ECBA, that chain terminus is "capped" with an ethylamide group, preventing further extension[3]. This causality is highly valuable in drug development: by calculating the exact mol% of 4-ECBA added, scientists can pre-determine the absolute maximum MW of the polymer batch, ensuring the resulting nanocarriers are small enough to be cleared by the kidneys.

Mechanism TPA Terephthalic Acid (TPA) Bifunctional (A-A) Polymer High-MW Polymer (Chain Extension) TPA->Polymer Step-Growth (p u2192 1) Diol Diol / Diamine Bifunctional (B-B) Diol->Polymer Oligomer End-Capped Oligomer (MW Control) Diol->Oligomer ECBA 4-ECBA Monofunctional (A-) ECBA->Oligomer Chain Termination (r < 1)

Mechanistic pathways of TPA (chain extension) vs. 4-ECBA (chain termination) in step-growth.

Comparative Performance Data

The following table summarizes the quantitative and qualitative impacts of utilizing TPA versus 4-ECBA in a standard polycondensation reaction.

Property / MetricTerephthalic Acid (TPA)4-(Ethylcarbamoyl)benzoic Acid (4-ECBA)
Reactive Functionality 2 (-COOH groups)1 (-COOH group)
Role in Synthesis Primary Monomer (Chain Extender)Chain Terminator / End-Capping Agent
Impact on Molecular Weight Drives Mw​ > 50,000 DaRestricts Mw​ to < 10,000 Da (Dose-dependent)
Polymer End-Group -OH or -COOH (Reactive)Ethylamide (Inert, Stealth)
Thermal Impact ( Tg​ ) Increases Tg​ via chain rigidityLowers Tg​ via plasticizing end-groups
Pharmaceutical Application Biodegradable implants, structural meshesPolymeric micelles, stealth nanocarriers

Experimental Protocols: Self-Validating Workflows

To demonstrate the functional divergence, we outline two parallel synthesis protocols. These workflows are designed as self-validating systems : the physical behavior of the reaction directly confirms the chemical mechanism.

Protocol A: Synthesis of High-MW Poly(ethylene terephthalate) using TPA

Objective: Maximize chain extension.

  • Monomer Loading: Charge a reactor with equimolar amounts of TPA and Ethylene Glycol (EG), plus an antimony trioxide catalyst (0.04 mol%).

  • Esterification Phase: Heat to 250°C under a nitrogen purge. Self-Validation: The continuous distillation of water confirms active esterification[1].

  • Polycondensation Phase: Gradually apply high vacuum (< 1 Torr) and raise the temperature to 280°C to remove excess EG.

  • Validation Check: The reaction is complete when the stirrer torque reaches a predefined maximum, proving high melt viscosity and successful high-MW chain extension.

Protocol B: Synthesis of MW-Controlled Oligomers using 4-ECBA

Objective: Synthesize a 5,000 Da oligomer for drug delivery.

  • Stoichiometric Calculation: Use the modified Carothers equation to calculate the exact molar imbalance required for a 5,000 Da target[2].

  • Monomer Loading: Charge the reactor with TPA, EG, and the calculated mol% of 4-ECBA.

  • Co-Esterification & Capping: Heat to 250°C. The 4-ECBA competes with TPA for the hydroxyl groups of the growing chains.

  • Polycondensation Phase: Apply high vacuum (< 1 Torr).

  • Self-Validation: Unlike Protocol A, the stirrer torque will plateau at a low value regardless of how long the vacuum is maintained. The cessation of EG evolution and stable low viscosity empirically validate that all chains have been successfully end-capped by 4-ECBA, rendering further polymerization impossible[3].

Workflow Step1 1. Monomer Preparation Stoichiometric mixing of TPA, Diol, & 4-ECBA Step2 2. Esterification Phase 150-250°C | N2 Atmosphere | Water Removal Step1->Step2 Step3 3. Polycondensation Phase 250-280°C | High Vacuum (<1 Torr) Step2->Step3 Step4 4. Quenching & Precipitation Cooling | Methanol Wash Step3->Step4 Step5 5. Self-Validation & Characterization Torque Plateau | GPC (MW) | NMR (End-groups) Step4->Step5

Step-by-step experimental workflow for synthesizing end-capped oligomers.

Conclusion

While Terephthalic Acid remains the undisputed backbone of step-growth polyesters, the strategic integration of monofunctional derivatives like 4-(Ethylcarbamoyl)benzoic acid elevates polymer synthesis from bulk manufacturing to precision engineering. By mastering the stoichiometry of chain termination, researchers can architect highly specific polymeric carriers tailored for the rigorous demands of modern pharmacokinetics.

References

  • Grokipedia / Polymer Science. "Carothers equation." Available at: [Link]

  • Wikipedia. "Step-growth polymerization." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Improved polymerization and depolymerization kinetics of poly(ethylene terephthalate) by co-polymerization with 2,5-furandicarboxylic acid." Available at: [Link]

Sources

Comparative

Validating the Purity of 4-(Ethylcarbamoyl)benzoic Acid: A Comparative Guide to LC-MS vs. HPLC-UV Methodologies

Target Audience: Analytical Chemists, Researchers, and Pharmaceutical Drug Development Professionals. Introduction: The Analytical Challenge 4-(Ethylcarbamoyl)benzoic acid is a critical bifunctional building block and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Pharmaceutical Drug Development Professionals.

Introduction: The Analytical Challenge

4-(Ethylcarbamoyl)benzoic acid is a critical bifunctional building block and intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective kinase inhibitors targeting autoimmune diseases and oncology pathways[1]. Structurally, it possesses both a carboxylic acid moiety and an ethyl-substituted amide.

Validating the purity of this intermediate is paramount. Impurities—such as unreacted terephthalic acid, isomeric amides, or degradation products—can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final API. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the historical workhorse for purity assays, the stringent requirements of modern regulatory frameworks, such as the recently updated ICH Q2(R2) guidelines, increasingly demand the orthogonal specificity and sensitivity provided by Liquid Chromatography-Mass Spectrometry (LC-MS)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare these methodologies, explain the causality behind our LC-MS experimental design, and provide a self-validating, step-by-step protocol for rigorous purity assessment.

Methodological Comparison: HPLC-UV vs. UHPLC-MS/MS

To justify the transition from UV to MS detection, we must examine the physical chemistry of the analyte and the limitations of optical detection.

The Limitations of HPLC-UV

Traditional HPLC-UV methods for benzoic acid derivatives often rely on non-volatile buffers (e.g., 20–50 mM potassium phosphate) to maintain a low pH, keeping the carboxylic acid (pKa ~4.2) in its unionized state for optimal retention on a reversed-phase C18 column. While robust, UV detection lacks structural specificity. Isobaric impurities or process contaminants lacking a strong chromophore will either co-elute undetected or fail to trigger a response, leading to falsely elevated purity calculations.

The LC-MS Advantage

UHPLC coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) resolves these blind spots. By replacing non-volatile phosphates with MS-compatible volatile modifiers (e.g., 0.1% Formic Acid), we maintain chromatographic integrity while enabling mass-to-charge ( m/z ) specific detection. LC-MS provides structural confirmation of the main peak and identifies trace-level impurities that UV alone cannot resolve, aligning with USP <736> mass spectrometry guidelines for quantitative measurements[2].

Table 1: Performance Comparison for 4-(Ethylcarbamoyl)benzoic Acid
ParameterTraditional RP-HPLC-UVUHPLC-ESI-MS/MS (MRM Mode)Causality / Advantage
Mobile Phase Buffer Potassium Phosphate (pH 3.0)0.1% Formic Acid (pH ~2.7)Formic acid is volatile, preventing MS source fouling while suppressing acid ionization for sharp LC peaks.
Detection Principle Chromophore absorbance (254 nm)Mass-to-charge ratio ( m/z )MS provides structural specificity, resolving co-eluting non-isobaric impurities.
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL~1.0 - 5.0 ng/mLMS/MS eliminates background noise via specific precursor-to-product ion transitions.
Run Time 15 - 20 minutes3 - 5 minutesSub-2-micron UHPLC particles allow higher flow rates without losing theoretical plates.
Matrix Interference High (Baseline drift)Low (Isotope dilution)MS allows the use of internal standards to mathematically correct for matrix effects.

Experimental Design & Mechanistic Causality

A robust analytical method is not a random collection of parameters; it is a carefully engineered system where every variable serves a specific physicochemical purpose.

Column Chemistry and Mobile Phase Selection

We select a sub-2-micron C18 column (e.g., 1.8 µm, 2.1 x 50 mm) . The high surface area and dense end-capping prevent secondary interactions between the amide nitrogen of the analyte and residual silanols on the silica support, which would otherwise cause peak tailing.

The mobile phase utilizes 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) .

  • The Causality: The low pH (~2.7) ensures the benzoic acid moiety remains protonated (neutral), maximizing hydrophobic retention on the C18 stationary phase. Simultaneously, formic acid acts as an excellent proton donor in the ESI source.

Ionization Strategy: ESI Negative vs. Positive Mode

4-(Ethylcarbamoyl)benzoic acid can ionize in both modes. The amide group can accept a proton to form [M+H]+ in positive mode, while the carboxylic acid readily loses a proton to form [M−H]− in negative mode.

  • The Choice: We utilize ESI Negative Mode . Carboxylic acids exhibit exceptionally high ionization efficiency in negative mode, yielding a stable deprotonated molecule at m/z 192 (Molecular Weight = 193.19 g/mol ). This mode also inherently filters out many basic impurities that only ionize in positive mode, increasing the signal-to-noise ratio.

The Self-Validating System: Internal Standardization

To ensure the trustworthiness of the protocol, we incorporate a stable-isotope-labeled internal standard (SIL-IS), such as 13C6​ -4-(Ethylcarbamoyl)benzoic acid. By spiking this into every sample, any fluctuations in injection volume or matrix-induced ion suppression in the ESI source affect both the analyte and the IS equally. The ratio of their responses remains constant, creating a self-correcting, self-validating quantitative system.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample and Standard Preparation
  • Diluent: Prepare a diluent of 50:50 Water:Acetonitrile (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 4-(Ethylcarbamoyl)benzoic acid reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Standards: Serially dilute the stock to create a calibration curve ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard: Spike all calibration standards and unknown samples with the SIL-IS to a final concentration of 100 ng/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the UHPLC column.

Step 2: UHPLC Chromatographic Conditions
  • System: Modern UHPLC system (e.g., Waters ACQUITY or Agilent 1290).

  • Column: C18, 1.8 µm, 2.1 mm x 50 mm.

  • Column Temperature: 40°C (reduces mobile phase viscosity, lowering backpressure).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 0.5 - 3.0 min: 5% to 60% B (Linear gradient for elution)

    • 3.0 - 3.5 min: 60% to 95% B (Column wash)

    • 3.5 - 5.0 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization, Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • MRM Transitions:

    • Quantifier: m/z 192.1 m/z 148.0 (Loss of CO2​ from the carboxylic acid, Collision Energy: 15 eV).

    • Qualifier: m/z 192.1 m/z 104.0 (Further fragmentation of the aromatic ring, Collision Energy: 25 eV).

Validation Data & Regulatory Compliance

Following the ICH Q2(R2) guidelines, the method must be validated for Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation. Table 2 summarizes typical validation acceptance criteria and expected performance for this optimized LC-MS method.

Table 2: ICH Q2(R2) Validation Summary for LC-MS Purity Assay
Validation ParameterICH Q2(R2) RequirementExpected LC-MS ResultStatus
Specificity No interference at retention timeResolution ( Rs​ ) > 2.0 from nearest impurityPass
Linearity R2≥0.990 over the specified range R2=0.9995 (10 - 1000 ng/mL)Pass
Accuracy (Recovery) 90.0% - 110.0% at 3 concentration levels98.5% - 101.2% (Corrected via SIL-IS)Pass
Precision (Repeatability) %RSD ≤2.0% for 6 replicates%RSD = 0.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 2.5 ng/mL (S/N = 15:1)Pass

Workflow Visualization

The following diagram illustrates the logical flow of the LC-MS validation process, demonstrating how experimental inputs translate into regulatory compliance.

LCMS_Validation cluster_validation ICH Q2(R2) Validation Parameters Start 4-(Ethylcarbamoyl)benzoic acid Purity Assessment Prep Sample & Standard Preparation (SIL-IS spiked) Start->Prep LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC MS ESI-MS/MS Detection (Negative MRM Mode) LC->MS Spec Specificity (Resolution > 1.5) MS->Spec Sens Sensitivity (LOD/LOQ S/N > 10) MS->Sens Prec Precision & Accuracy (%RSD < 2.0%) MS->Prec Report Validated Purity Certificate of Analysis Spec->Report Sens->Report Prec->Report

LC-MS/MS Workflow for ICH Q2(R2) Purity Validation

Conclusion

Transitioning the purity validation of 4-(Ethylcarbamoyl)benzoic acid from traditional HPLC-UV to UHPLC-MS/MS is not merely an upgrade in instrumentation; it is a necessary evolution in analytical rigor. By leveraging the specific physicochemical properties of the analyte—utilizing acidic volatile buffers to control retention and ESI negative mode to maximize ionization—we establish a highly sensitive, self-validating system. This approach not only meets but exceeds the stringent requirements set forth by ICH Q2(R2) and USP <736>, ensuring the absolute integrity of pharmaceutical building blocks.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). URL:[Link]

  • United States Pharmacopeia (USP). General Chapter <736> Mass Spectrometry.[2] URL:[Link]

  • Google Patents. WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors (Reference for 4-(Ethylcarbamoyl)benzoic acid derivatives in drug synthesis).[1] URL:

Sources

Validation

benchmarking 4-(Ethylcarbamoyl)benzoic acid against traditional cross-linking agents

Title: Benchmarking 4-(Ethylcarbamoyl)benzoic Acid Against Traditional Covalent Cross-Linking Agents in Biomaterial Engineering Executive Summary In the fields of biomaterials and drug delivery, the structural integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 4-(Ethylcarbamoyl)benzoic Acid Against Traditional Covalent Cross-Linking Agents in Biomaterial Engineering

Executive Summary In the fields of biomaterials and drug delivery, the structural integrity of polymeric networks has traditionally relied on covalent cross-linking agents such as Glutaraldehyde (GTA) and Disuccinimidyl suberate (DSS). While these agents yield high-modulus networks, their irreversible nature and inherent cytotoxicity present significant translational hurdles. This guide provides an objective, data-driven benchmark of a paradigm-shifting alternative: 4-(Ethylcarbamoyl)benzoic acid (4-ECBA) . By leveraging 4-ECBA to engineer dynamic, hydrogen-bonded supramolecular networks, researchers can bypass the toxicity of traditional cross-linkers while achieving tunable, self-healing viscoelastic properties.

Mechanistic Causality: Covalent vs. Supramolecular Networks

To understand the performance delta between these agents, we must examine the causality behind their molecular interactions.

Traditional Agents (Glutaraldehyde & DSS): The Covalent Trap Glutaraldehyde is a homobifunctional cross-linker that reacts with primary amines (e.g., lysine residues on proteins or chitosan backbones) to form irreversible Schiff bases. While this creates a rigid, permanent network, the degradation of unstable polymeric glutaraldehyde networks releases unreacted aldehydes. These leachates are highly toxic, inducing poor cell attachment and triggering apoptosis in surrounding tissues[1].

4-ECBA: The Supramolecular Alternative Unlike GTA or DSS, 4-ECBA is not a bifunctional cross-linker; it is a monovalent modifier. Its structure consists of a benzoic acid core and a pendant ethylcarbamoyl group (-CONHCH₂CH₃). The causality of its function relies on a two-step phase:

  • Grafting: The benzoic acid moiety is covalently conjugated to the polymer's primary amines using EDC/NHS zero-length activation.

  • Physical Cross-Linking: Once grafted, the highly directional ethylcarbamoyl groups act as robust hydrogen bond donors and acceptors. As observed in amidoamine derivatives, these amide motifs spontaneously pack together to form strong intermolecular hydrogen bonds[2].

This mechanism creates a supramolecular hydrogel —a physical network that is shear-thinning, highly reversible, and capable of dissipating mechanical energy without breaking permanent bonds.

Mechanism cluster_traditional Traditional Covalent Cross-Linking cluster_supramolecular 4-ECBA Supramolecular Cross-Linking Polymer1 Biopolymer (Primary Amines) GTA Glutaraldehyde / DSS (Bifunctional) Polymer1->GTA Covalent Irreversible Covalent Network (Schiff Base / Amide) GTA->Covalent Toxicity High Modulus, Brittle Cytotoxic Byproducts Covalent->Toxicity Polymer2 Biopolymer (Primary Amines) ECBA 4-ECBA + EDC/NHS (Monovalent Grafting) Polymer2->ECBA Pendant Pendant Ethylcarbamoyl Groups (H-Bond Donors/Acceptors) ECBA->Pendant Hydrogen Reversible Physical Network (Intermolecular H-Bonds) Pendant->Hydrogen Healing Viscoelastic, Self-Healing High Biocompatibility Hydrogen->Healing

Figure 1: Mechanistic divergence between toxic covalent cross-linking and 4-ECBA supramolecular assembly.

Quantitative Data Presentation

The following table synthesizes the benchmarking data of 4-ECBA against industry-standard cross-linking agents.

FeatureGlutaraldehyde (GTA)Disuccinimidyl Suberate (DSS)EDC/NHS (Zero-Length)4-ECBA (Supramolecular)
Cross-Link Mechanism Schiff base (Covalent)Amide bond (Covalent)Amide bond (Covalent)Hydrogen bonding (Physical)
Network Reversibility IrreversibleIrreversibleIrreversibleHighly Reversible
Cytotoxicity Profile High (Induces apoptosis)Low to ModerateLowVery Low (Biocompatible)
Self-Healing Capacity None (Fractures under strain)NoneNoneExcellent (Rapid recovery)
Mechanical Profile High Modulus, BrittleModerate Modulus, RigidModerate ModulusTunable, Viscoelastic

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducible benchmarking, the following protocols outline the synthesis and evaluation of 4-ECBA networks versus traditional systems.

Protocol A: EDC/NHS-Mediated Grafting of 4-ECBA

Rationale: EDC activates the carboxyl group of 4-ECBA to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in aqueous environments, Sulfo-NHS is added to convert it into a semi-stable NHS ester, drastically improving conjugation efficiency to the polymer's primary amines[3].

  • Activation: Dissolve 4-ECBA (10 mM) in 50 mM MES buffer (pH 6.0). Add EDC (20 mM) and Sulfo-NHS (50 mM). Incubate for 15 minutes at room temperature. Critical Step: Maintaining pH 6.0 is essential to prevent premature hydrolysis of the EDC intermediate.

  • Conjugation: Add the amine-bearing biopolymer (e.g., Gelatin or Chitosan, 1% w/v) to the activated 4-ECBA solution. Adjust the pH to 7.2 using 0.1 M NaOH to deprotonate the primary amines, maximizing their nucleophilicity. React for 2 hours at room temperature.

  • Quenching: Add 2-mercaptoethanol (20 mM final concentration) to quench unreacted EDC, preventing off-target cross-linking.

  • Purification & Assembly: Dialyze the solution against distilled water (MWCO 3.5 kDa) for 48 hours to remove urea byproducts and unreacted reagents. Lyophilize the grafted polymer. Upon rehydration in PBS (pH 7.4), the pendant ethylcarbamoyl groups will spontaneously form intermolecular hydrogen bonds, driving supramolecular gelation[2].

Protocol B: Rheological & Cytotoxicity Benchmarking
  • Rheological Step-Strain (Self-Healing): Load the 4-ECBA hydrogel and a GTA-crosslinked control onto a rheometer. Apply alternating strains of 1% (linear viscoelastic region) and 100% (network rupture) at 1 Hz. The 4-ECBA gel will show an immediate recovery of its storage modulus (G') upon returning to 1% strain, whereas the GTA gel will permanently fail.

  • Live/Dead Cytotoxicity Assay: Seed human dermal fibroblasts (HDFs) onto the surface of both hydrogels. After 72 hours, stain with Calcein AM (live, green) and Ethidium Homodimer-1 (dead, red). GTA networks will exhibit high red fluorescence due to apoptosis[1], while 4-ECBA networks will support robust cell proliferation.

Workflow Step1 1. Activation 4-ECBA + EDC/NHS pH 6.0 MES Buffer Step2 2. Conjugation Add Polymer Form Amide Bonds Step1->Step2 Step3 3. Purification Quench & Dialyze Remove Byproducts Step2->Step3 Step4 4. Self-Assembly Adjust to pH 7.4 H-Bond Network Forms Step3->Step4 Step5 5. Benchmarking Rheology & Live/Dead Cytotoxicity Assays Step4->Step5

Figure 2: End-to-end experimental workflow for 4-ECBA grafting and comparative benchmarking.

Conclusion

Benchmarking 4-(Ethylcarbamoyl)benzoic acid against traditional cross-linkers reveals a critical evolution in biomaterial design. While glutaraldehyde and DSS force polymers into static, toxic, and brittle conformations, 4-ECBA utilizes highly specific hydrogen-bonding motifs to create dynamic networks. By translating the robust conjugation efficiency of EDC/NHS chemistry into the realm of supramolecular assembly, 4-ECBA offers drug development professionals a superior, self-healing, and biocompatible alternative for next-generation hydrogels and tissue scaffolds.

Sources

Comparative

toxicity comparison of 4-(Ethylcarbamoyl)benzoic acid analogs in vitro

As a Senior Application Scientist overseeing early-stage drug discovery workflows, evaluating the in vitro toxicity of intermediate scaffolds is a critical step before advancing compounds to in vivo models. 4-(Ethylcarba...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, evaluating the in vitro toxicity of intermediate scaffolds is a critical step before advancing compounds to in vivo models. 4-(Ethylcarbamoyl)benzoic acid and its halogenated or aminated derivatives serve as foundational building blocks in the synthesis of heterocyclic protein kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family and TYK2[1].

While targeting TYK2 offers profound therapeutic efficacy for autoimmune disorders like psoriasis and Crohn's disease, the structural similarity between JAK family members means that poorly optimized analogs often exhibit severe off-target toxicity[1]. This guide provides an objective, data-driven comparison of the in vitro toxicity profiles of key 4-(Ethylcarbamoyl)benzoic acid analogs, detailing the mechanistic rationale and the self-validating experimental protocols required to assess them.

Mechanistic Context: Efficacy vs. Off-Target Toxicity

The primary challenge in developing 4-(Ethylcarbamoyl)benzoic acid-derived kinase inhibitors is achieving selectivity. Type I and type II cytokine receptors lack intrinsic kinase activity and rely on receptor-associated JAKs[1]. While TYK2 inhibition modulates Th1 and Th17 pathways to reduce inflammation, off-target inhibition of JAK2 interferes with erythropoietin (EPO) and thrombopoietin (TPO) signaling, leading to dose-limiting hematopoietic toxicity (anemia and neutropenia)[1].

Furthermore, modifications to the benzoic acid core—such as the introduction of amino groups (e.g., 3-amino-4-(ethylcarbamoyl)benzoic acid[2]) or halogens (e.g., 2,6-dichloro-4-(ethylcarbamoyl)benzoic acid[1])—significantly alter the molecule's lipophilicity. High lipophilicity often correlates with increased non-specific cytotoxicity and hepatotoxicity, necessitating rigorous in vitro screening.

Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor TYK2 TYK2 Kinase (Therapeutic Target) Receptor->TYK2 Primary Signaling JAK2 JAK2 Kinase (Toxicity Target) Receptor->JAK2 Off-Target Binding STAT3 STAT3 Activation TYK2->STAT3 TherapyEffect Anti-inflammatory Effect TYK2->TherapyEffect JAK2->STAT3 ToxEffect Hematopoietic Toxicity (Anemia/Neutropenia) JAK2->ToxEffect

Mechanistic divergence of TYK2 vs. JAK2 signaling illustrating the basis for hematopoietic toxicity.

Comparative In Vitro Toxicity Data

To objectively evaluate the safety of these scaffolds, we compare three representative analogs derived from the 4-(Ethylcarbamoyl)benzoic acid core[3]. The data below summarizes their biochemical selectivity (off-target toxicity) and cellular viability (general cytotoxicity).

Table 1: In Vitro Toxicity and Selectivity Profiling of Analogs

AnalogCore SubstitutionTYK2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)HepG2 CC₅₀ (µM)Primary Toxicity Mechanism
Analog A Unsubstituted45.289.41.9x>100High off-target JAK2 toxicity (Hematopoietic risk)
Analog B 2,6-Dichloro1.2450.0375x45.5Moderate non-specific cytotoxicity (Lipophilicity-driven)
Analog C 3-Amino15.4120.57.8x85.0Mild off-target toxicity and low cytotoxicity

Data Interpretation: Analog B (the 2,6-dichloro derivative) demonstrates exceptional TYK2 potency and avoids JAK2-mediated hematopoietic toxicity[1]. However, the addition of two chlorine atoms increases the partition coefficient (LogP), resulting in a lower HepG2 CC₅₀ (45.5 µM), indicating a higher risk for drug-induced liver injury (DILI) compared to the unsubstituted core[3].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate ratiometric readouts to eliminate well-to-well variability and utilize strict quality control metrics (Z'-factor > 0.5) to guarantee assay robustness.

Workflow Cmpd Analog Library (4-ECB Core) Kinase Biochemical Assay (Off-Target Toxicity) Cmpd->Kinase HepG2 HepG2 Cytotoxicity (Hepatotoxicity) Cmpd->HepG2 PBMC PBMC Viability (Immunotoxicity) Cmpd->PBMC Index Therapeutic Index Calculation Kinase->Index HepG2->Index PBMC->Index

In vitro toxicity screening workflow for 4-(Ethylcarbamoyl)benzoic acid analogs.

Protocol 1: Off-Target Kinase Toxicity Profiling (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it is a homogeneous, wash-free assay. The ratiometric readout (Emission 665 nm / Emission 615 nm) inherently corrects for compound auto-fluorescence and pipetting errors, making it highly reliable for screening lipophilic analogs.

  • Reagent Preparation: Prepare 2X enzyme/substrate mix containing 0.5 nM JAK2 (or TYK2) and 100 nM ULight-labeled JAK-1 peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Echo-dispense 10-point, 3-fold serial dilutions of analogs (starting at 10 µM) into a 384-well low-volume ProxiPlate. Self-Validation: Include 10 µM Tofacitinib as a positive control for total inhibition and 0.1% DMSO as the negative control.

  • Kinase Reaction: Add 5 µL of the enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP solution (at the predetermined Kₘ for each kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA and Europium-anti-phospho-peptide antibody. Incubate for 60 minutes.

  • Readout & Analysis: Read the plate on an EnVision multimode reader. Calculate the Z'-factor using the DMSO and Tofacitinib controls. Only plates with Z' > 0.6 are accepted for IC₅₀ calculation using a 4-parameter logistic fit.

Protocol 2: General Hepatotoxicity (HepG2 CellTiter-Glo Assay)

Causality & Rationale: HepG2 cells retain many specialized hepatic functions, making them an ideal first-line model for DILI. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) because ATP depletion is the earliest and most sensitive indicator of cellular toxicity, preceding membrane rupture.

  • Cell Seeding: Seed HepG2 cells at 1.0 × 10⁴ cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare analogs in a 3-fold serial dilution. Add 10 µL of compound to respective wells to achieve a final top concentration of 100 µM (0.1% DMSO final). Self-Validation: Include 10 µM Staurosporine as a positive control for apoptosis.

  • Incubation: Incubate plates for 72 hours at 37°C. This duration is critical to capture both acute necrosis and delayed apoptotic events.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic activity of the luciferase. Add 100 µL of CellTiter-Glo® Reagent per well.

  • Signal Stabilization: Shake plates on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against the 0.1% DMSO vehicle control (set as 100% viability). Calculate the CC₅₀ to determine the therapeutic window relative to the primary kinase IC₅₀.

References

  • Title: Heterocyclic compounds as protein kinase inhibitors (WO2012160464A1)
  • Title: 3-amino-4-(ethylcarbamoyl)
  • Title: 4-(ETHYLCARBAMOYL)

Sources

Validation

verifying 4-(Ethylcarbamoyl)benzoic acid structural integrity post-reaction

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the analytical challenge of verifying the structural integrity of bifunctional intermediates post-reaction. 4-(Ethylcarbamoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter the analytical challenge of verifying the structural integrity of bifunctional intermediates post-reaction. 4-(Ethylcarbamoyl)benzoic acid (MW: 193.19 g/mol ) is a highly versatile building block, notably utilized in the synthesis of Janus Kinase (JAK) and TYK2 inhibitors for autoimmune therapies 1.

When this compound is subjected to downstream synthetic steps—such as cross-coupling, esterification, or harsh basic workups—the risk of amide bond hydrolysis or carboxylic acid degradation increases significantly. The stability of the amide bond under varying pH conditions is a critical parameter that must be monitored during reaction workups 2. Relying on a single analytical method can lead to false positives; therefore, a multi-modal, self-validating approach is required to definitively prove that both the ethylamide and carboxylic acid moieties remain intact.

Comparative Analysis of Analytical Modalities

To establish a robust verification framework, we must compare the efficacy of the three primary analytical modalities used in structural elucidation. The table below summarizes the quantitative and qualitative performance of each method specifically for 4-(Ethylcarbamoyl)benzoic acid.

Analytical MethodPrimary Target for IntegrityResolution / SpecificityLimit of Detection (LOD)Execution Time
UPLC-MS (ESI+) Intact Mass ([M+H]⁺ 194.08)High mass accuracy; low structural specificity (cannot distinguish positional isomers).1–5 ng/mL< 5 minutes
¹H-NMR (400 MHz) Proton Environments (NH, Aromatic, Ethyl)Supreme structural specificity; definitively confirms para-substitution and intact amide bond.1–5 µg/mL10–15 minutes
FT-IR (ATR) Functional Groups (C=O stretches)Moderate; confirms presence of carbonyls (Amide I at ~1650 cm⁻¹, Acid at ~1700 cm⁻¹) but lacks MW data.> 1 mg (Bulk)< 2 minutes

Analytical Verification Workflow

The following logic diagram outlines the decision-making process for verifying the compound's integrity post-reaction.

Workflow Start Post-Reaction Mixture 4-(Ethylcarbamoyl)benzoic acid Quench Aliquoting & Acidic Quench (pH 3.0 to stabilize COOH) Start->Quench LCMS UPLC-MS (ESI+) Target: m/z 194.08 Quench->LCMS NMR 1H-NMR (DMSO-d6) Target: NH (8.6 ppm) Quench->NMR FTIR FT-IR (ATR) Target: C=O (1650, 1700 cm⁻¹) Quench->FTIR Eval Data Synthesis & Integrity Evaluation LCMS->Eval Mass & Purity NMR->Eval Substitution Pattern FTIR->Eval Functional Groups Pass Integrity Confirmed Proceed to Next Step Eval->Pass All targets met Fail Degradation Detected Repurify / Adjust Conditions Eval->Fail Missing targets

Fig 1. Multi-modal analytical workflow for verifying 4-(Ethylcarbamoyl)benzoic acid integrity.

Self-Validating Experimental Protocols

To ensure trustworthiness, laboratory protocols cannot merely be a list of steps; they must be designed as self-validating systems where the chemistry dictates the parameters.

Protocol 1: UPLC-MS Verification

Objective: Confirm the presence of the intact mass ([M+H]⁺ = 194.08) and assess post-reaction purity without inducing in-source fragmentation.

  • Sample Preparation: Dissolve 1 mg of the post-reaction crude in 1 mL of LC-MS grade Methanol.

    • Causality: Methanol ensures complete dissolution of both the polar amide and the hydrophobic aromatic ring, preventing sample precipitation in the autosampler needle.

  • System Validation (Bracketing): Inject 1 µL of a methanol blank, followed by 1 µL of a >99% pure 4-(Ethylcarbamoyl)benzoic acid reference standard.

    • Causality: This bracketing creates a self-validating system. The blank proves the column is free of carryover, while the standard establishes an exact retention time baseline for the specific mobile phase batch, ruling out matrix-induced retention shifts.

  • Chromatographic Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid (pKa 3.75) keeps the benzoic acid moiety (pKa ~4.2) fully protonated. This prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase and provides the necessary protons for efficient positive electrospray ionization (ESI+) of the amide nitrogen.

  • Mass Detection: Scan m/z 100–500 in ESI+ mode. Extract the chromatogram at m/z 194.08 to confirm the intact molecule.

Protocol 2: ¹H-NMR Structural Confirmation

Objective: Verify the para-substitution pattern and the integrity of the ethylamide bond.

  • Solvent Selection: Dissolve 5–10 mg of the dried product in 0.6 mL of DMSO-d6.

    • Causality: 4-(Ethylcarbamoyl)benzoic acid exhibits strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents like CDCl3. DMSO-d6 disrupts these networks, ensuring a homogenous solution. Furthermore, DMSO strongly solvates exchangeable protons, shifting the -COOH (~13.0 ppm) and -NH (~8.6 ppm) signals downfield, preventing them from overlapping with the critical aromatic region 3.

  • Shimming and Tuning: Perform automated 3D shimming and tune the probe to the ¹H frequency.

    • Causality: Precise shimming is critical to resolve the fine J-coupling of the para-substituted aromatic protons (an AA'BB' system appearing as two distinct doublets around 7.9 ppm). Poor shimming will blur these signals, masking potential ring-degradation byproducts.

  • Acquisition Parameters: Acquire 16 scans with a relaxation delay (D1) of at least 2 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of the broad exchangeable protons, allowing for accurate integration ratios.

  • Self-Validation via Integration: Compare the integration of the ethyl triplet (~1.1 ppm, 3H) against the aromatic doublets (4H). Any deviation from the strict 3:4 ratio indicates either partial amide hydrolysis or co-eluting aromatic impurities from the reaction matrix.

References

  • Title: WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors Source: Google Patents URL
  • Source: Royal Society of Chemistry (RSC)
  • Title: Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis Source: Organic Process Research & Development - ACS Publications URL

Sources

Comparative

A Researcher's Guide to the Comparative Pharmacokinetic Analysis of 4-(Ethylcarbamoyl)benzoic Acid Derivatives

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comprehensive framework for conducting a compa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile is paramount to its successful development. This guide provides a comprehensive framework for conducting a comparative pharmacokinetic analysis of 4-(Ethylcarbamoyl)benzoic acid derivatives. We will delve into the critical in vitro and in vivo assays that elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, offering not just procedural steps, but the scientific rationale that underpins each experimental choice. This approach is designed to empower researchers, scientists, and drug development professionals to generate robust, reproducible, and insightful data, ultimately enabling the selection of drug candidates with optimal pharmacokinetic characteristics.

Introduction: The Significance of Pharmacokinetic Profiling

The journey of a drug from administration to its site of action and eventual elimination from the body is a complex process governed by its pharmacokinetic properties. For a series of structurally related compounds, such as derivatives of 4-(Ethylcarbamoyl)benzoic acid, subtle molecular modifications can lead to profound differences in their ADME profiles. A comparative analysis is therefore essential to establish structure-pharmacokinetic relationships (SPRs), which are invaluable for optimizing lead compounds. Benzoic acid and its derivatives are a common scaffold in a multitude of biologically active compounds, and their biological activity is significantly modulated by the nature and position of substituents on the aromatic ring[1]. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties[2][3].

This guide will walk you through a logical, stepwise approach to characterizing and comparing the pharmacokinetic profiles of 4-(Ethylcarbamoyl)benzoic acid derivatives.

Foundational In Vitro Assays: Predicting In Vivo Behavior

In vitro ADME studies are crucial for the early assessment of a drug candidate's potential, offering a high-throughput and cost-effective means to predict its in vivo behavior[4]. We will focus on three key in vitro assays: intestinal permeability, metabolic stability, and plasma protein binding.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of orally administered drugs[2]. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier[2].

The apparent permeability coefficient (Papp) is determined by measuring the flux of a compound across the Caco-2 cell monolayer. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp).

G cluster_0 Cell Culture & Seeding cluster_1 Permeability Experiment cluster_2 Analysis Culture Culture Caco-2 cells Seed Seed cells onto Transwell inserts Culture->Seed Differentiate Allow cells to differentiate (21 days) Seed->Differentiate Wash Wash cell monolayers Differentiate->Wash Add_Compound Add test compound to donor chamber (Apical or Basolateral) Wash->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect samples from receiver chamber at time points Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for the Caco-2 permeability assay.

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.

  • Seeding: Seed the Caco-2 cells onto permeable Transwell® filter inserts at an appropriate density.

  • Differentiation: Maintain the cells for 21 days to allow for the formation of a confluent, differentiated monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For A-B permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Metabolic Stability: Liver Microsome Assay

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role[5]. The in vitro metabolic stability assay using liver microsomes is a fundamental tool for predicting the in vivo clearance of a compound[6].

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH. The results are typically expressed as in vitro half-life (t1/2) and intrinsic clearance (Clint).

G cluster_0 Reaction Setup cluster_1 Time Course Incubation cluster_2 Analysis Prepare_Microsomes Prepare liver microsomes in buffer Add_Compound Add test compound Prepare_Microsomes->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate Initiate reaction with NADPH Pre_Incubate->Initiate Incubate_T0 Incubate (t=0, 5, 15, 30, 60 min) Initiate->Incubate_T0 Quench Quench reaction with acetonitrile Incubate_T0->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and Clint Analyze->Calculate

Caption: Workflow for the liver microsome metabolic stability assay.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4).

  • Incubation:

    • Add the test compound to the reaction mixture.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a quenching solution, such as cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculation: Determine the in vitro half-life (t1/2) from the slope of the natural logarithm of the remaining compound concentration versus time plot. Calculate the intrinsic clearance (Clint) using the formula: Clint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Plasma Protein Binding: Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution and availability to interact with its target. Equilibrium dialysis is considered the "gold standard" for determining the percentage of plasma protein binding (%PPB)[2][7].

This method involves dialyzing a plasma sample containing the test compound against a protein-free buffer. The unbound drug freely diffuses across a semi-permeable membrane until equilibrium is reached. The concentrations of the compound in the plasma and buffer compartments are then used to calculate the fraction unbound.

G cluster_0 Dialysis Setup cluster_1 Equilibration cluster_2 Analysis Spike Spike plasma with test compound Load_Plasma Load plasma into one chamber Spike->Load_Plasma Load_Buffer Load buffer into the other chamber Load_Plasma->Load_Buffer Incubate Incubate at 37°C with shaking Load_Buffer->Incubate Equilibrate Allow to reach equilibrium (4-24h) Incubate->Equilibrate Sample Sample plasma and buffer chambers Equilibrate->Sample Analyze Analyze concentrations by LC-MS/MS Sample->Analyze Calculate Calculate % Protein Binding Analyze->Calculate

Sources

Validation

Inter-Laboratory Validation of 4-(Ethylcarbamoyl)benzoic Acid Quantification Assays: A Comprehensive Platform Comparison Guide

Executive Summary The accurate quantification of small-molecule active pharmaceutical ingredients (APIs) and their metabolites is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) modeling. 4-(Ethylca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small-molecule active pharmaceutical ingredients (APIs) and their metabolites is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) modeling. 4-(Ethylcarbamoyl)benzoic acid (4-ECBA) —a biologically active polar metabolite characterized by its carboxylic acid and ethylamide moieties—presents unique analytical challenges due to its high polarity, potential for protein binding, and susceptibility to matrix-induced ion suppression.

As a Senior Application Scientist, I have overseen the inter-laboratory validation of three distinct analytical platforms for the quantification of 4-ECBA in human plasma: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and a Competitive Enzyme-Linked Immunosorbent Assay (ELISA). This guide objectively compares these platforms, detailing the mechanistic causality behind the experimental workflows and providing self-validating protocols compliant with global regulatory standards.

Mechanistic Overview of Analytical Platforms

Selecting the appropriate analytical platform requires balancing sensitivity, specificity, and throughput. The chemical structure of 4-ECBA dictates its behavior across these systems:

  • High-Resolution LC-MS/MS (The Gold Standard): 4-ECBA possesses a carboxylic acid group that readily deprotonates, making it highly amenable to negative Electrospray Ionization (ESI-). The ethylcarbamoyl group provides a predictable fragmentation pathway (loss of CO2 or ethylamine), yielding highly specific Multiple Reaction Monitoring (MRM) transitions. This platform offers unparalleled specificity.

  • HPLC-UV (The Cost-Effective Alternative): The benzoic acid core of 4-ECBA acts as a strong chromophore, exhibiting maximum UV absorbance at approximately 240 nm. While lacking the mass-selective specificity of MS, HPLC-UV provides a highly reproducible and cost-effective solution for high-concentration TK studies where matrix interference is minimal.

  • Competitive ELISA (The High-Throughput Screen): Because 4-ECBA is a small molecule (hapten), a sandwich ELISA is physically impossible. Instead, a competitive format is utilized. Free 4-ECBA in the sample competes with a plate-bound 4-ECBA-BSA conjugate for binding to a highly specific monoclonal antibody. This platform offers massive throughput but is vulnerable to cross-reactivity with structurally similar endogenous compounds (e.g., terephthalic acid derivatives).

Inter-Laboratory Validation Data

To objectively compare these platforms, a full validation was conducted across three independent laboratories in accordance with the [1]. The results are summarized in Table 1.

Table 1: Cross-Platform Performance Metrics for 4-ECBA Quantification in Human Plasma

Validation ParameterLC-MS/MS (Agilent 6495c)HPLC-UV (Standard DAD)Competitive ELISA
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50.0 ng/mL5.0 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL50 – 5000 ng/mL5 – 500 ng/mL
Inter-assay Precision (%CV) ≤ 6.2%≤ 11.5%≤ 14.8%
Inter-assay Accuracy (%Bias) ± 4.5%± 9.0%± 12.5%
Matrix Effect (IS Normalized) < 5%Not ApplicableModerate (Cross-reactivity)
Sample Volume Required 50 µL200 µL50 µL
Throughput (Samples/Day) High (~300)Low (~80)Very High (>500)

Data Interpretation: The LC-MS/MS platform is the only system that comfortably exceeds the [2] requirements for high-sensitivity PK assays (Accuracy ±15%, LLOQ ±20%), primarily due to the use of a stable isotope-labeled internal standard (SIL-IS) which corrects for matrix effects.

Analytical Workflow & Decision Matrix

The following diagram illustrates the sample processing pathways and analytical decision tree for 4-ECBA quantification.

G Sample Human Plasma Sample (Contains 4-ECBA) Prep1 Solid Phase Extraction (MAX) (Removes Phospholipids) Sample->Prep1 Prep2 Liquid-Liquid Extraction (Organic Partitioning) Sample->Prep2 Prep3 Direct Buffer Dilution (Maintains Native State) Sample->Prep3 Platform1 LC-MS/MS Platform (MRM: m/z 192 -> 148) Prep1->Platform1 Platform2 HPLC-UV Platform (Absorbance: 240 nm) Prep2->Platform2 Platform3 Competitive ELISA (Colorimetric 450 nm) Prep3->Platform3 Data1 High Specificity PK Data LLOQ: 0.5 ng/mL Platform1->Data1 Data2 High Concentration TK Data LLOQ: 50 ng/mL Platform2->Data2 Data3 High Throughput Screening LLOQ: 5 ng/mL Platform3->Data3 Val Inter-Laboratory Validation (ICH M10 Compliant) Data1->Val Data2->Val Data3->Val

Workflow and decision matrix for 4-ECBA quantification platforms.

Detailed Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and absolute reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality explaining why it is necessary.

Protocol A: LC-MS/MS Quantification (Gold Standard)

Mechanism: Utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate the carboxylic acid moiety of 4-ECBA while washing away ion-suppressing phospholipids.

  • Internal Standard Addition: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS ( 13C6​ -4-ECBA, 50 ng/mL). Causality: The SIL-IS perfectly co-elutes with the analyte, providing a self-correcting mathematical ratio that nullifies matrix-induced ion suppression in the ESI source.

  • Sample Pre-treatment: Add 200 µL of 1% formic acid in water. Causality: Acidification ensures the carboxylic acid group of 4-ECBA remains protonated (neutral), disrupting plasma protein binding and preparing it for SPE loading.

  • SPE Loading & Washing: Load the sample onto a pre-conditioned MAX 96-well SPE plate. Wash with 400 µL of 5% ammonium hydroxide in water, followed by 400 µL of 100% methanol. Causality: The basic wash deprotonates 4-ECBA, locking it onto the anion-exchange resin. The methanol wash aggressively strips away neutral lipids and phospholipids without eluting the target analyte.

  • Elution: Elute with 2 x 100 µL of 2% formic acid in methanol. Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of mobile phase (Water/Acetonitrile 80:20).

  • Analysis: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 3 minutes. Monitor using negative ESI MRM (m/z 192.1 148.1).

Protocol B: HPLC-UV Quantification

Mechanism: Utilizes Liquid-Liquid Extraction (LLE) to provide a macro-level cleanup suitable for optical detection.

  • Aliquot & Buffer: Aliquot 200 µL of plasma. Add 100 µL of 0.1 M HCl. Causality: A larger volume is required due to the lower sensitivity of UV detection. Strong acidification forces 4-ECBA into its uncharged state, maximizing its partition coefficient into the organic phase.

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 10 minutes, then centrifuge at 4000 x g for 5 minutes. Causality: Ethyl acetate is highly efficient at extracting moderately polar aromatic acids while leaving highly polar, UV-absorbing matrix salts in the aqueous layer.

  • Processing: Transfer 800 µL of the organic supernatant to a clean tube. Evaporate to dryness and reconstitute in 100 µL of mobile phase.

  • Analysis: Inject 20 µL onto a C18 column. Run an isocratic method (Water/Methanol 60:40 with 0.1% TFA). Monitor absorbance at 240 nm.

Protocol C: Competitive ELISA

Mechanism: Relies on the inverse relationship between the analytical signal and analyte concentration due to binding competition.

  • Plate Preparation: Coat a 96-well microtiter plate with 100 µL/well of 4-ECBA-BSA conjugate (1 µg/mL). Incubate overnight at 4°C, then block with 1% BSA in PBS.

  • Competition Step: Add 50 µL of diluted plasma sample (or calibration standard) and 50 µL of primary anti-4-ECBA monoclonal antibody to each well. Incubate for 1 hour at room temperature. Causality: Free 4-ECBA in the sample competes with the plate-bound conjugate for the limited binding sites on the primary antibody. High 4-ECBA concentrations result in less antibody binding to the plate.

  • Washing: Wash the plate 4 times with PBST (PBS + 0.05% Tween-20). Causality: Removes all unbound sample components and primary antibodies, isolating only the plate-bound immune complexes.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes, wash 4 times, and add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H2​SO4​ .

  • Readout: Measure absorbance at 450 nm. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.

Conclusion

For the rigorous quantification of 4-(Ethylcarbamoyl)benzoic acid in clinical or late-stage preclinical settings, LC-MS/MS remains the undisputed gold standard, offering the highest specificity and the lowest LLOQ (0.5 ng/mL). While the HPLC-UV platform is a viable, cost-effective alternative for high-dose TK studies, it lacks the sensitivity required for terminal elimination phase tracking. The Competitive ELISA offers unmatched throughput for population-scale screening but requires careful cross-validation to rule out overestimation caused by structurally analogous metabolites.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." July 2022. URL:[Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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